molecular formula C20H34O5 B032840 Dinoprost-d4 CAS No. 34210-11-2

Dinoprost-d4

Numéro de catalogue: B032840
Numéro CAS: 34210-11-2
Poids moléculaire: 358.5 g/mol
Clé InChI: PXGPLTODNUVGFL-MKIWGZNBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Prostaglandin F2alpha-d4 is a PGF2αR activator.>Prostaglandin F2α-d4 (PGF2α-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of PGF2α by GC- or LC-MS. PGF2α is a widely distributed prostaglandin occurring in many species. It causes contraction of vascular, bronchial, intestinal, and myometrial smooth muscle, and also exerts potent luteolytic activity. PGF2α exhibits its receptor mediated physiological activity at 50-100 nM. Maximal ovine myometrial contraction can be achieved at 125 nM PGF2α in vitro.

Propriétés

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1/i5D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-MKIWGZNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCCCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34210-11-2
Record name Prostaglandin F2α-3,3,4,4-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34210-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

What is Dinoprost-d4 and its chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost-d4, a deuterated analog of Dinoprost (Prostaglandin F2α, PGF2α), serves as a critical internal standard for the accurate quantification of PGF2α in various biological matrices. Its isotopic labeling ensures that it co-elutes with the endogenous analyte during chromatographic separation and exhibits similar ionization efficiency in mass spectrometry, while its distinct mass allows for precise differentiation. This technical guide provides an in-depth overview of the chemical properties, synthesis, analytical methodologies, and biological significance of this compound, tailored for professionals in research and drug development.

Chemical Properties

This compound is a stable, isotopically labeled form of PGF2α, a naturally occurring prostaglandin with potent biological activities. The incorporation of four deuterium atoms at the 3, 3', 4, and 4' positions of the molecule increases its molecular weight, facilitating its use as an internal standard in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Chemical Name Prostaglandin F2α-d4[1]
Synonyms PGF2α-d4, (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic-3,3,4,4-d4 acid[1][2]
CAS Number 34210-11-2[3]
Molecular Formula C₂₀H₃₀D₄O₅[3]
Molecular Weight 358.51 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Purity ≥99% deuterated forms (d₁-d₄)[1]
Storage Conditions Solution at -20°C for up to 2 years[3]

Table 2: Solubility of Dinoprost (PGF2α)

SolventSolubility
Water Soluble
Ethanol Soluble
DMSO Soluble
Dimethylformamide Soluble

Note: Solubility data is for the non-deuterated form, Dinoprost, and is expected to be comparable for this compound.

Synthesis

A plausible, though generalized, synthetic approach would start with a protected Corey lactone derivative, a common intermediate in prostaglandin synthesis. The α,β-unsaturated ketone moiety in a precursor could be subjected to a deuteration reaction. For example, a Michael addition using a deuterated nucleophile or a reduction using a deuterated reducing agent like sodium borodeuteride (NaBD₄) could introduce deuterium at the desired positions. Subsequent standard synthetic steps, including Wittig or Horner-Wadsworth-Emmons reactions to introduce the side chains and deprotection steps, would yield this compound.

G Corey Lactone Derivative Corey Lactone Derivative Introduction of Deuterium at C3/C4 Introduction of Deuterium at C3/C4 Corey Lactone Derivative->Introduction of Deuterium at C3/C4 Deuteration Reaction Side Chain Elaboration (α-chain) Side Chain Elaboration (α-chain) Introduction of Deuterium at C3/C4->Side Chain Elaboration (α-chain) Side Chain Elaboration (ω-chain) Side Chain Elaboration (ω-chain) Side Chain Elaboration (α-chain)->Side Chain Elaboration (ω-chain) Deprotection Deprotection Side Chain Elaboration (ω-chain)->Deprotection This compound This compound Deprotection->this compound

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Solid-Phase Extraction (SPE) from Plasma

This protocol outlines a general procedure for the extraction of prostaglandins from a biological matrix like plasma.

  • Sample Pre-treatment: To 1 mL of plasma, add 50 µL of an antioxidant solution (e.g., 0.2% BHT in ethanol) and the internal standard, this compound, to a final concentration of 10 ng/mL. Acidify the sample to pH 3-4 with 1 M formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially washing with 3 mL of methanol and 3 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of deionized water followed by 3 mL of 15% methanol in water to remove polar interferences.

  • Elution: Elute the prostaglandins, including this compound, with 2 mL of methyl formate or ethyl acetate.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

G cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction cluster_2 Final Steps Plasma Sample Plasma Sample Add Antioxidant & this compound Add Antioxidant & this compound Plasma Sample->Add Antioxidant & this compound Acidify (pH 3-4) Acidify (pH 3-4) Add Antioxidant & this compound->Acidify (pH 3-4) Condition SPE Cartridge Condition SPE Cartridge Load Sample Load Sample Condition SPE Cartridge->Load Sample Wash (Water & 15% Methanol) Wash (Water & 15% Methanol) Load Sample->Wash (Water & 15% Methanol) Elute (Methyl Formate) Elute (Methyl Formate) Wash (Water & 15% Methanol)->Elute (Methyl Formate) Evaporate to Dryness Evaporate to Dryness Elute (Methyl Formate)->Evaporate to Dryness Reconstitute in Mobile Phase Reconstitute in Mobile Phase Evaporate to Dryness->Reconstitute in Mobile Phase LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute in Mobile Phase->LC-MS/MS Analysis

Analytical Method: UHPLC-MS/MS Quantification

This method provides a framework for the quantification of PGF2α using this compound as an internal standard.[6]

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative ESI.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • PGF2α: m/z 353.2 → 193.1

      • This compound: m/z 357.2 → 197.1

    • Collision Energy and other MS parameters: Optimized for the specific instrument.

Table 3: Method Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of test results to the true value.Recovery of 85-115%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative standard deviation (RSD) ≤ 15%
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard.

Biological Role and Signaling Pathways

This compound is functionally equivalent to its non-deuterated counterpart, PGF2α, and is expected to interact with the same biological targets. PGF2α exerts its effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the FP receptor to Gαq, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This increase in intracellular calcium and activation of PKC leads to various cellular responses, including smooth muscle contraction.

Furthermore, PGF2α signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression and cell proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound FP Receptor FP Receptor This compound->FP Receptor Gαq Gαq FP Receptor->Gαq PLC PLC Gαq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC PKC DAG->PKC Cellular Responses Cellular Responses Ca2+ Release->Cellular Responses MAPK Pathway (ERK) MAPK Pathway (ERK) PKC->MAPK Pathway (ERK) MAPK Pathway (ERK)->Cellular Responses

Metabolism

The metabolism of this compound is presumed to be identical to that of Dinoprost. The primary metabolic pathway for PGF2α is enzymatic dehydrogenation of the 15-hydroxyl group to form 15-keto-PGF2α, which is a much less biologically active metabolite. This reaction is catalyzed by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). Further metabolism can occur through beta-oxidation and omega-oxidation of the side chains. Due to the kinetic isotope effect, the rate of metabolism of this compound may be slightly slower than that of Dinoprost, although this is generally not significant for its use as an internal standard.[7]

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of endogenous PGF2α. Its well-defined chemical properties and predictable behavior in analytical systems make it an ideal internal standard. A thorough understanding of its synthesis, analytical methodologies, and the biological pathways of its non-deuterated analog is crucial for its effective application in research and drug development. This guide provides a comprehensive overview of these aspects to support the scientific community in their endeavors.

References

Dinoprost-d4: A Technical Guide to its Structure, Isotopic Labeling, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dinoprost-d4, a deuterated analog of the physiologically active prostaglandin F2α (PGF2α). This document details its chemical structure, isotopic labeling, and its critical role as an internal standard in quantitative analytical methodologies. Experimental protocols for its analysis and a summary of the signaling pathway of its non-labeled counterpart, Dinoprost, are also provided.

Chemical Structure and Isotopic Labeling

This compound is a synthetically modified version of Dinoprost (PGF2α) where four hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling is crucial for its use as an internal standard in mass spectrometry-based quantification assays, as it is chemically identical to the endogenous analyte but can be differentiated by its mass-to-charge ratio (m/z).

The systematic name for this compound is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic-3,3,4,4-d4 acid. The four deuterium atoms are specifically located at the 3 and 4 positions of the heptenoic acid side chain.[1]

Chemical Structure of this compound:

A simplified representation highlighting the position of the deuterium atoms.

Quantitative Data

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

PropertyValueReference
Chemical Formula C₂₀H₃₀D₄O₅[2]
Molecular Weight 358.51 g/mol [2]
CAS Number 34210-11-2[1]
Appearance Varies (often supplied in solution)
Purity (Isotopic) ≥98% deuterated forms (d₁-d₄)[1]
Solubility Soluble in Methanol, Ethanol, DMSO[1]

Synthesis of this compound

While specific, detailed proprietary synthesis methods for commercially available this compound are not publicly disclosed, a general synthetic workflow can be inferred from established prostaglandin synthesis routes and deuterium labeling techniques. The synthesis would typically involve the introduction of deuterium atoms at the desired positions of a prostaglandin precursor.

A plausible synthetic approach involves the following conceptual steps:

G Conceptual Synthesis Workflow for this compound A Prostaglandin Precursor (e.g., Corey Lactone derivative) B Introduction of Deuterium (e.g., Deuterated Reagents) A->B Deuteration C Elaboration of Side Chains B->C Chemical Transformations D Purification and Characterization (HPLC, MS, NMR) C->D Isolation

A conceptual workflow for the synthesis of this compound.

Key Stages of Synthesis:

  • Starting Material: The synthesis would likely begin with a well-established prostaglandin precursor, such as a derivative of the Corey lactone.

  • Deuterium Labeling: The four deuterium atoms would be introduced at the C3 and C4 positions of the carboxylic acid side chain. This could be achieved through various organic chemistry reactions, such as the reduction of a suitable precursor with a deuterium source.

  • Side-Chain Elaboration: The remaining functional groups and side chains of the Dinoprost molecule would be constructed using standard synthetic methodologies for prostaglandins.

  • Purification: The final product, this compound, would be purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) to ensure high chemical and isotopic purity.

  • Characterization: The structure and isotopic enrichment of the final compound would be confirmed using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of Dinoprost (PGF2α) in biological matrices. Below are representative protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantification of Dinoprost in Biological Samples using LC-MS/MS

This protocol outlines a general procedure for the extraction and analysis of Dinoprost from plasma samples.

Materials:

  • This compound internal standard solution (concentration to be optimized)

  • Human plasma

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

Experimental Workflow:

G LC-MS/MS Analysis Workflow for Dinoprost cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample Collection B Spike with this compound (Internal Standard) A->B C Protein Precipitation (e.g., with cold Methanol) B->C D Solid Phase Extraction (SPE) C->D E Elution and Evaporation D->E F Reconstitution in Mobile Phase E->F G Injection onto LC Column F->G H Chromatographic Separation G->H I Mass Spectrometric Detection (MRM Mode) H->I

Workflow for the quantification of Dinoprost using LC-MS/MS.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add a known amount of this compound internal standard solution.

    • Precipitate proteins by adding 400 µL of ice-cold methanol. Vortex and centrifuge to pellet the proteins.

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the prostaglandins with an appropriate solvent (e.g., ethyl acetate).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.[3][4]

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A C18 reversed-phase column is typically used.

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.

      • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

      • Injection Volume: 5-20 µL.

    • Mass Spectrometry:

      • Ionization: Electrospray ionization (ESI) in negative ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.

      • MRM Transitions:

        • Dinoprost: The precursor ion [M-H]⁻ at m/z 353.2 is fragmented to a specific product ion.

        • This compound: The precursor ion [M-H]⁻ at m/z 357.2 is fragmented to its corresponding product ion.[5]

  • Quantification:

    • A calibration curve is constructed by plotting the ratio of the peak area of Dinoprost to the peak area of this compound against the concentration of Dinoprost standards.

    • The concentration of Dinoprost in the unknown samples is then determined from this calibration curve.

Analysis of Dinoprost by GC-MS

For GC-MS analysis, prostaglandins require derivatization to increase their volatility and thermal stability.

Materials:

  • This compound internal standard

  • Derivatization agents (e.g., a silylating agent like BSTFA)

  • Solvents (e.g., ethyl acetate, hexane)

  • GC-MS system

Experimental Workflow:

G GC-MS Analysis Workflow for Dinoprost cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Sample Extraction (as in LC-MS/MS) B Derivatization (e.g., Silylation) A->B C Injection into GC B->C D Gas Chromatographic Separation C->D E Mass Spectrometric Detection D->E

Workflow for the quantification of Dinoprost using GC-MS.

Procedure:

  • Sample Extraction: Follow a similar extraction procedure as described for LC-MS/MS to isolate the prostaglandins from the biological matrix.

  • Derivatization:

    • After evaporation of the extraction solvent, add the derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to the dried extract.

    • Heat the sample to facilitate the reaction and form the trimethylsilyl (TMS) derivatives of the prostaglandins.[6]

  • GC-MS Analysis:

    • Gas Chromatography:

      • Column: A capillary column suitable for the analysis of derivatized steroids and prostaglandins.

      • Carrier Gas: Helium.

      • Temperature Program: A temperature gradient is used to separate the derivatized compounds.

    • Mass Spectrometry:

      • Ionization: Electron ionization (EI) or chemical ionization (CI).

      • Detection: Selected Ion Monitoring (SIM) is used to monitor the characteristic ions of the derivatized Dinoprost and this compound.

Signaling Pathway of Dinoprost (PGF2α)

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a downstream signaling cascade that leads to various physiological responses, including smooth muscle contraction.

G Dinoprost (PGF2α) Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost Dinoprost (PGF2α) FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to G_protein Gq/11 Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2_release->Physiological_Response PKC->Physiological_Response

Simplified signaling cascade initiated by Dinoprost binding to its receptor.

Pathway Description:

  • Receptor Binding: Dinoprost binds to and activates the FP receptor on the cell surface.

  • G-Protein Activation: This activation leads to the coupling and activation of the Gq/11 class of G-proteins.

  • Phospholipase C Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).

  • Physiological Response: The elevated intracellular calcium levels and the activation of PKC lead to a cascade of downstream events, ultimately resulting in the characteristic physiological responses to PGF2α, such as the contraction of smooth muscle cells.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development and clinical diagnostics. Its well-defined structure and isotopic labeling allow for the highly accurate and precise quantification of endogenous Dinoprost (PGF2α). The experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for the effective application of this compound in a research setting.

References

A Technical Guide to the Comparative Analysis of Dinoprost-d4 and Dinoprost (PGF2α)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the comparative analysis of Dinoprost (Prostaglandin F2α, PGF2α) and its deuterated isotopologue, Dinoprost-d4. While this compound is primarily utilized as an internal standard for analytical quantification, this document outlines the core experimental protocols and theoretical considerations for evaluating its potential as a therapeutic agent with modified pharmacokinetic and pharmacodynamic properties.[1][2][3]

Introduction: Deuteration and the Kinetic Isotope Effect

Dinoprost, or PGF2α, is a naturally occurring prostaglandin that mediates a range of physiological effects by binding to the Prostaglandin F2α (FP) receptor.[4][5] It is used clinically to induce labor and as an abortifacient.[4] this compound is a synthetic version of Dinoprost where four hydrogen atoms have been replaced with deuterium, a stable, heavier isotope of hydrogen.[2]

This isotopic substitution can give rise to the Deuterium Kinetic Isotope Effect (DKIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[6] Consequently, enzymatic reactions that involve the cleavage of a C-H bond—a common step in drug metabolism—can be significantly slower when a C-D bond is present at that position.[7][8] This can lead to:

  • Increased Metabolic Stability: A reduced rate of metabolism can prolong the drug's half-life.[6][7]

  • Altered Metabolite Profile: Slower metabolism at one site may lead to "metabolic shunting," where the drug is metabolized through alternative pathways, potentially reducing the formation of toxic metabolites.[6][8]

  • Enhanced Bioavailability: Reduced first-pass metabolism can increase the overall exposure of the drug in the body.

This guide details the experimental workflows to quantify these potential differences between Dinoprost and this compound.

PGF2α (FP) Receptor Signaling Pathway

Dinoprost exerts its effects by activating the FP receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated upon agonist binding is through the Gαq subunit.[9] This activation leads to a cascade of intracellular events culminating in physiological responses such as smooth muscle contraction.[5][10] The key steps in this pathway are illustrated below.

FP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a Dinoprost (PGF2α) or this compound FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds G_Protein Gq Protein Complex (α, β, γ subunits) FP_Receptor->G_Protein Activates Rho Rho Activation FP_Receptor->Rho Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Ca2 Increased Intracellular [Ca²⁺] Ca2_release->Ca2 Leads to Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Physiological_Response PKC->Physiological_Response Rho->Physiological_Response

Caption: PGF2α (FP) Receptor Signaling Pathway.

Experimental Protocols and Data Presentation

A systematic comparison requires quantitative assessment of receptor binding, functional potency, and metabolic stability.

Comparative Bioactivity Assessment

A. Receptor Binding Affinity Assay

This experiment determines the affinity of Dinoprost and this compound for the FP receptor using a competitive binding assay.

  • Objective: To determine the equilibrium dissociation constant (Ki) for each compound.

  • Methodology:

    • Preparation of Membranes: Culture HEK293 cells stably expressing the human FP receptor. Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled prostaglandin (e.g., [³H]-PGF2α) to each well.

    • Competition: Add increasing concentrations of unlabeled competitor (either Dinoprost or this compound) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled PGF2α).

    • Incubation: Incubate the plates at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

    • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quantification: Wash the filters, and measure the radioactivity retained on each filter using liquid scintillation counting.

    • Data Analysis: Calculate the specific binding at each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Table 1: Hypothetical Receptor Binding Affinity Data

Compound IC50 (nM) Ki (nM)
Dinoprost (PGF2α) 12.5 5.8

| this compound | 11.8 | 5.5 |

B. Functional Potency Assay (Calcium Mobilization)

This cell-based assay measures the ability of each compound to activate the FP receptor and trigger a downstream signaling event (calcium release).[11][12]

  • Objective: To determine the half-maximal effective concentration (EC50) for each compound.

  • Methodology:

    • Cell Culture: Seed HEK293 cells expressing the FP receptor into a black, clear-bottom 96-well plate and culture overnight.[13]

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid to prevent dye leakage. Incubate for approximately 1 hour at 37°C.[11]

    • Compound Preparation: Prepare serial dilutions of Dinoprost and this compound in an appropriate assay buffer.

    • Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence. Add the compound dilutions to the cells and immediately begin kinetic measurement of fluorescence intensity over time (typically 2-3 minutes).[12][13]

    • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Table 2: Hypothetical Functional Potency Data

Compound EC50 (nM)
Dinoprost (PGF2α) 25.2

| this compound | 24.5 |

Comparative Metabolic Stability Assessment

This experiment evaluates the rate at which the compounds are metabolized by liver enzymes, providing a direct measure of the kinetic isotope effect.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound in human liver microsomes.

  • Methodology:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (HLMs) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).[14][15]

    • Incubation: Pre-warm the HLM suspension to 37°C. Initiate the metabolic reaction by adding a low concentration (e.g., 1 µM) of either Dinoprost or this compound.

    • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

    • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

    • Quantification: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

    • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear portion of this curve corresponds to the elimination rate constant (k). Calculate the in vitro half-life as t½ = 0.693 / k. Calculate intrinsic clearance (CLint) from the half-life and incubation parameters.

Table 3: Hypothetical Metabolic Stability Data

Compound In Vitro t½ (min) Intrinsic Clearance (µL/min/mg protein)
Dinoprost (PGF2α) 8.5 120.5

| this compound | 25.5 | 40.2 |

Overall Experimental Workflow

The logical progression of experiments to compare a deuterated drug candidate against its parent compound is crucial for efficient drug development. The workflow begins with confirming the biological target engagement and potency before moving to the more resource-intensive pharmacokinetic assessments.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_analysis Data Analysis & Decision cluster_in_vivo In Vivo Evaluation (Hypothetical Next Steps) start Compounds: Dinoprost & this compound binding_assay FP Receptor Binding Assay (Ki) start->binding_assay functional_assay Calcium Mobilization Functional Assay (EC50) start->functional_assay compare_potency Compare Ki and EC50 binding_assay->compare_potency metabolism_assay Metabolic Stability Assay (t½, CLint) functional_assay->metabolism_assay If potent functional_assay->compare_potency compare_stability Compare t½ and CLint metabolism_assay->compare_stability compare_potency->metabolism_assay Similar Potency Expected decision Proceed to In Vivo Pharmacokinetic Studies? compare_stability->decision Significant Improvement in Stability? pk_studies Animal PK Studies (e.g., Rat, Dog) decision->pk_studies Yes

Caption: Workflow for Comparative Analysis.

Conclusion

This guide provides the essential methodologies for a comprehensive comparison of this compound and Dinoprost. The primary expected difference lies in metabolic stability due to the kinetic isotope effect. By following the outlined protocols for receptor binding, functional potency, and in vitro metabolism, researchers can generate the quantitative data necessary to evaluate whether the deuteration of Dinoprost translates into a potentially improved therapeutic profile. While this compound's current role is primarily as an analytical tool, this framework establishes the scientific basis for its investigation as a novel drug candidate.

References

Synthesis and Purification of Dinoprost-d4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of Dinoprost-d4. This compound, a deuterated analog of Dinoprost (Prostaglandin F2α), serves as a crucial internal standard in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. The incorporation of stable isotopes like deuterium offers a reliable means to correct for analyte loss during sample preparation and variations in instrument response, ensuring accurate quantification of endogenous Dinoprost.

Synthesis of this compound

The total synthesis of this compound can be approached by adapting established synthetic routes for Dinoprost, with the strategic introduction of deuterium atoms at the 3 and 4 positions of the cyclopentane core. A common and versatile strategy for prostaglandin synthesis involves the use of the Corey lactone as a key intermediate.

Synthetic Strategy Overview

The synthesis commences with the preparation of a deuterated Corey lactone intermediate, followed by the introduction of the α- and ω-side chains through a series of stereocontrolled reactions. A plausible synthetic workflow is outlined below.

G cluster_0 Deuterated Corey Lactone Synthesis cluster_1 Side Chain Elaboration cluster_2 Final Deprotection Start Commercially Available Starting Materials Step1 Asymmetric Domino Michael/Michael Reaction Start->Step1 Step2 Reduction & Lactonization (incorporating deuterium) Step1->Step2 Corey_Lactone Deuterated Corey Lactone Step2->Corey_Lactone Step3 Protection of Hydroxyl Groups Corey_Lactone->Step3 Step4 Reduction of Lactone to Lactol Step3->Step4 Step5 Wittig Reaction (α-chain introduction) Step4->Step5 Step6 Horner-Wadsworth-Emmons Reaction (ω-chain introduction) Step5->Step6 Protected_Dinoprost Protected this compound Step6->Protected_Dinoprost Step7 Removal of Protecting Groups Protected_Dinoprost->Step7 Dinoprost_d4 This compound Step7->Dinoprost_d4

Caption: Synthetic workflow for this compound via a deuterated Corey lactone intermediate.
Experimental Protocols

1.2.1. Synthesis of Deuterated Corey Lactone

A one-pot synthesis of the Corey lactone has been reported with a yield of approximately 50%[1]. This can be adapted to introduce deuterium.

  • Reaction: An asymmetric domino Michael/Michael reaction of a suitable ketone and α,β-enal, followed by reduction and lactonization.

  • Deuteration Strategy: Deuterium can be introduced during the reduction of the ketone intermediate using a deuterated reducing agent, such as sodium borodeuteride (NaBD4). This would result in the incorporation of deuterium at the carbon atom that will become C-3 in the final Dinoprost structure. Further deuteration at the adjacent C-4 position can be achieved through base-catalyzed exchange in a deuterated solvent (e.g., D2O) prior to lactonization.

  • Key Reagents: Organocatalyst (e.g., diphenylprolinol silyl ether), deuterated reducing agent (e.g., NaBD4), deuterated solvent (e.g., D2O).

  • Procedure:

    • Combine the starting ketone and α,β-enal in a suitable solvent with the organocatalyst.

    • After completion of the domino reaction, introduce the deuterated reducing agent at low temperature.

    • Quench the reaction and perform a work-up.

    • Subject the intermediate to base-catalyzed exchange in a deuterated solvent to introduce the second deuterium atom.

    • Induce lactonization under appropriate conditions to yield the deuterated Corey lactone.

1.2.2. Elaboration to this compound

The conversion of the deuterated Corey lactone to this compound follows established procedures for prostaglandin synthesis[2][3].

  • Protection: The hydroxyl groups of the Corey lactone are protected with suitable protecting groups (e.g., p-phenylbenzoyl).

  • Lactone Reduction: The protected lactone is reduced to the corresponding lactol using a reducing agent like diisobutylaluminum hydride (DIBAL-H).

  • Wittig Reaction (α-chain): The lactol is reacted with a phosphorus ylide to introduce the α-side chain.

  • Horner-Wadsworth-Emmons Reaction (ω-chain): The ω-side chain is introduced via a Horner-Wadsworth-Emmons reaction with an appropriate phosphonate reagent.

  • Deprotection: The protecting groups are removed under mild conditions to yield this compound.

StepReactionKey ReagentsTypical Yield
1Deuterated Corey Lactone SynthesisOrganocatalyst, NaBD4, D2O~50%[1]
2Hydroxyl Group Protectionp-Phenylbenzoyl chloride, pyridine>90%
3Lactone to Lactol ReductionDIBAL-H~80-90%
4Wittig Reaction (α-chain)(4-carboxybutyl)triphenylphosphonium bromide, base~60-70%
5Horner-Wadsworth-Emmons (ω-chain)Dimethyl (2-oxoheptyl)phosphonate, base~70-80%
6DeprotectionK2CO3, Methanol>90%

Purification of this compound

The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, byproducts, and stereoisomers. High-performance liquid chromatography (HPLC) is the method of choice for the purification of prostaglandins.

Purification Strategy

A multi-step purification strategy may be necessary, often involving an initial flash chromatography step followed by preparative reverse-phase HPLC.

G Crude Crude this compound Flash Flash Chromatography (Silica Gel) Crude->Flash SemiPure Semi-pure this compound Flash->SemiPure PrepHPLC Preparative Reverse-Phase HPLC SemiPure->PrepHPLC Pure Pure this compound Fractions PrepHPLC->Pure Evaporation Solvent Evaporation Pure->Evaporation Final High Purity this compound Evaporation->Final

Caption: General workflow for the purification of this compound.
Experimental Protocol: Preparative HPLC

  • Column: A C18 reverse-phase column is commonly used for prostaglandin purification[4][5][6].

  • Mobile Phase: A gradient of acetonitrile in water, often with a small amount of an acid modifier like formic acid or acetic acid to improve peak shape[4][5].

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for prostaglandins which lack a strong chromophore.

  • Procedure:

    • Dissolve the semi-pure this compound in a small volume of the initial mobile phase.

    • Inject the sample onto the preparative HPLC system.

    • Elute the compound using a suitable gradient program.

    • Collect fractions corresponding to the this compound peak.

    • Pool the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Condition
Column C18 reverse-phase, 10 µm particle size, 250 x 20 mm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 30-70% B over 30 minutes
Flow Rate 10-20 mL/min
Detection UV at 210 nm

Analytical Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using appropriate analytical techniques.

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and isotopic incorporation.

  • Technique: Electrospray ionization (ESI) in negative ion mode is typically used for prostaglandins[7][8].

  • Expected Mass: The monoisotopic mass of Dinoprost is 354.2406 g/mol . For this compound, the expected monoisotopic mass would be approximately 358.2657 g/mol .

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the structure. For Dinoprost, a precursor ion of m/z 353.2 [M-H]- is often selected, with characteristic product ions observed[7]. For this compound, the precursor ion would be m/z 357.2.

ParameterValue
Ionization Mode ESI Negative
Precursor Ion (Dinoprost) m/z 353.2[7]
Precursor Ion (this compound) m/z 357.2
Collision Energy 20-40 eV (instrument dependent)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the position of the deuterium labels.

  • 1H NMR: The proton NMR spectrum of this compound is expected to be similar to that of Dinoprost, but with the absence of signals corresponding to the protons at the C-3 and C-4 positions.

  • 13C NMR: The carbon NMR spectrum will show characteristic shifts for the 20 carbon atoms of the Dinoprost skeleton. The signals for the deuterated carbons (C-3 and C-4) may be broadened or show a characteristic triplet fine structure due to C-D coupling.

  • Reference Data: The 1H and 13C NMR data for the related Corey lactone diol have been reported (1H NMR (400MHz, Chloroform-d) δ 4.93, 4.19, 3.75, 3.63, 2.81, 2.68–2.56, 2.53, 2.43, 2.10–1.94 ppm; 13C NMR (100MHz, DMSO-d6) δ 177.36, 83.85, 72.81, 61.19, 56.10, 40.26, 39.37, 35.47 ppm)[9]. A 2D NMR spectrum of Dinoprostone (PGE2) is also available for comparison[10].

Application as an Internal Standard

This compound is primarily used as an internal standard for the quantification of Dinoprost in biological matrices by LC-MS/MS.

Workflow for Quantitative Analysis

G Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Analyte/IS Ratio) LCMS->Quant Result Dinoprost Concentration Quant->Result

Caption: Workflow for the use of this compound as an internal standard in LC-MS/MS analysis.

Dinoprost Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

G Dinoprost Dinoprost FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Simplified signaling pathway of Dinoprost via the FP receptor.

This guide provides a framework for the synthesis, purification, and analysis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available instrumentation.

References

A Technical Guide to the Mechanism and Application of Dinoprost-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Principle of Isotope Dilution

In the field of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), achieving high accuracy and precision is paramount. The inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can introduce significant error. To counteract these variables, a robust internal standard (IS) is employed. The most effective type of internal standard is a stable isotope-labeled (SIL) version of the analyte, which forms the basis of the isotope dilution method.[1][2]

Dinoprost, the pharmaceutical term for the naturally occurring Prostaglandin F2α (PGF2α), is a potent bioactive lipid involved in various physiological processes.[3][4] Dinoprost-d4 is the deuterated form of Dinoprost, containing four deuterium atoms in place of hydrogen atoms.[5][6] This subtle alteration in mass, without a significant change in chemical properties, makes this compound the ideal internal standard for the accurate quantification of Dinoprost in complex biological matrices.[1] This guide provides a detailed overview of the mechanism of action of this compound as an internal standard, its quantitative parameters, typical experimental protocols, and the physiological signaling pathway of its non-labeled counterpart, Dinoprost.

Mechanism of Action as an Internal Standard

The utility of this compound as an internal standard is rooted in its ability to mimic the behavior of the analyte, Dinoprost, throughout the entire analytical workflow.[7] A known, fixed concentration of this compound is added to every sample, calibrator, and quality control sample at the earliest stage of processing.[8]

The core mechanism relies on two key properties:

  • Physicochemical Equivalence: Because deuterium is a stable isotope of hydrogen, this compound is chemically and physically almost identical to Dinoprost. This ensures they exhibit nearly identical behavior during extraction, chromatography, and ionization. Any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard.[1]

  • Mass Differentiation: Despite their chemical similarity, the four deuterium atoms give this compound a higher molecular weight (approximately 4 Daltons more) than Dinoprost.[9] This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and measure both compounds simultaneously and independently.

By measuring the ratio of the mass spectrometer's response for the analyte (Dinoprost) to the response for the internal standard (this compound), the system corrects for variations. This ratio is used to construct the calibration curve and calculate the concentration of Dinoprost in unknown samples, thereby ensuring high precision and accuracy.[8]

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Logic A Biological Sample (contains unknown Dinoprost) B Spike with known amount of this compound (IS) A->B Step 1 C Extraction (e.g., SPE, LLE) B->C Step 2 (Analyte and IS behave identically, proportional loss occurs) D LC Separation C->D Step 3 E MS Detection D->E Step 4 F Data Processing E->F Step 5 G Measure Peak Area Ratio (Dinoprost / this compound) F->G H Calculate Concentration using Calibration Curve G->H G PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to Gq Gαq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Co-activates Response Cellular Responses (e.g., Contraction, MAPK activation) Ca->Response Leads to PKC->Response Leads to

References

A Technical Guide to Dinoprost-d4 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Dinoprost-d4, a deuterated analog of the naturally occurring Prostaglandin F2α (PGF2α). This compound serves as a critical internal standard for the accurate quantification of Dinoprost and other related prostaglandins in various biological matrices. This document outlines the commercial availability, technical specifications, key applications, and relevant experimental protocols for researchers utilizing this stable isotope-labeled compound.

Commercial Suppliers and Technical Specifications

This compound is available from several reputable suppliers of research chemicals. The following tables summarize the key quantitative data for their products, facilitating an easy comparison for procurement.

Table 1: General Specifications of Commercially Available this compound

SupplierCatalog NumberPurityIsotopic EnrichmentFormulation
MedChemExpress HY-12956S99.9%Not SpecifiedSolution in Methyl Acetate
Cayman Chemical 316010≥99% deuterated forms (d1-d4)≥99% deuterated forms (d1-d4)100 µg/ml solution in methyl acetate
Alfa Chemistry ACM34210112-1≥99.0%Not SpecifiedColorless to light yellow liquid

Table 2: Physical and Chemical Properties

PropertyValue
Chemical Name Prostaglandin F2α-d4
Synonyms PGF2α-d4, this compound
Molecular Formula C₂₀H₃₀D₄O₅
Molecular Weight 358.5 g/mol
CAS Number 34210-11-2
Storage Solution at -20°C for up to 2 years[1]

Mechanism of Action and Signaling Pathway

Dinoprost, and by extension its deuterated form, is a potent agonist of the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3] The activation of the FP receptor by Dinoprost initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][4] These events lead to various cellular responses, including smooth muscle contraction.[5]

Furthermore, PGF2α has been shown to transactivate the epidermal growth factor receptor (EGFR) and trigger the MAPK signaling pathway, promoting cell proliferation in certain contexts.[4] In some cells, the FP receptor can also couple to G12/G13 to activate the Rho family of GTPases.

Below is a diagram illustrating the primary signaling pathway of Dinoprost.

Dinoprost_Signaling_Pathway Dinoprost Dinoprost FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq_11 Gq/11 FP_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Dinoprost Signaling Pathway

Application in Quantitative Analysis: A Detailed Experimental Protocol

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of endogenous prostaglandins. Its similar chemical properties to the analyte ensure comparable extraction efficiency and ionization response, while its mass difference allows for distinct detection.

Experimental Protocol: Quantification of Prostaglandins in Biological Fluids

This protocol is a representative example for the analysis of prostaglandins in cell culture supernatants.[6]

1. Sample Preparation:

  • To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant), add 20 µL of this compound internal standard solution (e.g., 100 ng/mL).

  • Add 40 µL of 1 M citric acid to acidify the sample and 5 µL of 10% butylated hydroxytoluene (BHT) to prevent auto-oxidation.[6]

  • Perform liquid-liquid extraction by adding 2 mL of a hexane/ethyl acetate (1:1, v/v) solution.

  • Vortex the mixture for 1 minute and then centrifuge to separate the phases.

  • Collect the upper organic phase. Repeat the extraction twice more.

  • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., methanol/10 mM ammonium acetate buffer, pH 8.5, 1:3, v/v) for LC-MS/MS analysis.[6]

2. Chromatographic Conditions:

  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the prostaglandins of interest. For example, a linear gradient from 35% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5.0 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Parameters:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Dinoprost (Analyte): m/z 353.2 -> 193.1

    • This compound (Internal Standard): m/z 357.2 -> 197.1

  • Source Parameters: Optimized for the specific instrument, including drying gas temperature (e.g., 230°C), gas flow, nebulizer pressure, and capillary voltage.

Workflow for Prostaglandin Quantification

The following diagram illustrates the logical workflow for the quantitative analysis of prostaglandins using this compound as an internal standard.

Prostaglandin_Quantification_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Acidify Acidify and Add Antioxidant Spike->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantify against Calibration Curve Ratio->Quantification

Workflow for Prostaglandin Quantification

Synthesis Overview

The synthesis of Dinoprost typically involves a multi-step process starting from commercially available precursors. A common strategy employs the Corey lactone as a key intermediate.[7] The introduction of the deuterium labels to create this compound is achieved by using deuterated reagents at the appropriate step in the synthesis. While specific, proprietary methods for deuteration are employed by each manufacturer, the general principle involves the use of a deuterated starting material or a deuterating agent during the formation of the molecule. For example, the synthesis of other deuterated prostaglandins has involved the use of deuterated precursors like L-Alanine-2,3,3,3-d4.[7] A green synthesis method for Dinoprostone (PGE2), a related prostaglandin, involves the oxidation of PGF2α.[6][8]

Conclusion

This compound is an indispensable tool for researchers in various fields, including pharmacology, biochemistry, and clinical chemistry. Its use as an internal standard ensures the accuracy and reliability of quantitative studies of prostaglandins. This guide provides a comprehensive overview of its commercial availability, technical specifications, mechanism of action, and a detailed protocol for its primary application. By understanding these core aspects, researchers can effectively incorporate this compound into their experimental designs to achieve robust and reproducible results.

References

Decoding Dinoprost-d4: A Technical Guide to Interpreting its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated standard like Dinoprost-d4 is a critical document. It provides the necessary assurance of identity, purity, and quality, which are paramount for the accuracy and reproducibility of experimental results. This in-depth guide will navigate the core components of a this compound CoA, detailing the significance of each quantitative measure and the experimental protocols used to determine them. This compound, a deuterated analog of Prostaglandin F2α, is primarily utilized as an internal standard in mass spectrometry-based quantification of its non-deuterated counterpart.

Understanding the Quantitative Data

A typical Certificate of Analysis for this compound will present several key quantitative specifications. These are crucial for assessing the suitability of the standard for its intended analytical application. The data is often presented in a format that allows for a quick assessment of the material's quality.

ParameterSpecificationTypical ValueSignificance for Researchers
Chemical Purity Minimum percentage of the desired compound.≥98%Ensures that the vast majority of the material is this compound, minimizing interference from impurities in analytical assays.
Deuterium Incorporation Percentage of molecules containing deuterium atoms.≥99% (d1-d4)A high level of deuterium incorporation is essential for its function as an internal standard, providing a distinct mass shift from the endogenous analyte.
Isotopic Purity (d0 content) Maximum percentage of the non-deuterated form.≤1%A low d0 value is critical to prevent cross-contribution to the analyte signal, which could lead to inaccurate quantification.
Concentration (if supplied in solution) The amount of this compound per unit volume of solvent.e.g., 100 µg/mLProvides a known starting concentration for preparing calibration curves and spiking samples.

Core Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. Understanding the methodologies behind these tests is key to fully interpreting the results.

Identity Confirmation: Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound, verifying the presence of the four deuterium atoms.

Methodology:

  • Sample Preparation: The this compound standard is diluted in an appropriate solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used. Electrospray ionization (ESI) is a common technique for LC-MS analysis of prostaglandins.

  • Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized this compound molecules. The expected molecular weight for this compound (C₂₀H₃₀D₄O₅) is approximately 358.5 g/mol . The observed mass spectrum should show a prominent peak corresponding to this mass, confirming the identity and the incorporation of the deuterium labels.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of the this compound sample by separating it from any non-deuterated or other impurities.

Methodology:

  • Sample Preparation: A known concentration of the this compound standard is prepared in a suitable solvent.

  • Instrumentation: An HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column) and a detector (commonly a UV detector or a mass spectrometer) is used.

  • Chromatographic Conditions: A mobile phase gradient, typically consisting of a mixture of an aqueous solvent (like water with a small amount of acid, e.g., formic acid) and an organic solvent (like acetonitrile or methanol), is employed to separate the components of the sample.

  • Analysis: The sample is injected into the HPLC system. As the mobile phase flows through the column, different components of the sample travel at different speeds and are separated. The detector measures the signal of each component as it elutes from the column. The purity is calculated by dividing the area of the main this compound peak by the total area of all peaks in the chromatogram.

Isotopic Purity and Deuterium Incorporation: Mass Spectrometry (MS)

Objective: To quantify the distribution of deuterated forms (d1, d2, d3, d4) and the amount of non-deuterated (d0) Dinoprost.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer is typically used for this analysis to resolve the small mass differences between the different isotopic forms.

  • Analysis: The mass spectrum of the this compound sample is closely examined. The relative intensities of the peaks corresponding to the d0, d1, d2, d3, and d4 forms are measured. The deuterium incorporation is calculated as the percentage of the sum of the intensities of the deuterated forms (d1-d4) relative to the total intensity of all forms (d0-d4). The isotopic purity is often reported as the percentage of the d0 form.

Visualizing Workflows and Pathways

To further aid in the understanding of the interpretation process and the biological context of Dinoprost, the following diagrams are provided.

CoA_Interpretation_Workflow cluster_0 Certificate of Analysis Review cluster_1 Quality Assessment Receive_CoA Receive this compound and CoA Review_Header Review Header Information (Product Name, Lot #, CAS #) Receive_CoA->Review_Header Review_Quantitative Analyze Quantitative Data Table (Purity, Isotopic Incorporation) Review_Header->Review_Quantitative Review_Protocols Examine Experimental Protocols (MS, HPLC) Review_Quantitative->Review_Protocols Check_Purity Verify Chemical Purity (≥98%) Review_Protocols->Check_Purity Check_Isotopic Verify Deuterium Incorporation (≥99% d1-d4) and Low d0 (≤1%) Check_Purity->Check_Isotopic Purity OK Decision Accept or Reject Lot Check_Purity->Decision Purity Not OK Check_Isotopic->Decision Isotopic Purity OK Check_Isotopic->Decision Isotopic Purity Not OK

CoA Interpretation Workflow

Dinoprost is the synthetic form of Prostaglandin F2α (PGF2α). Understanding its signaling pathway is crucial for researchers working with this compound.

PGF2a_Signaling_Pathway PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (Gq-protein coupled) PGF2a->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction) Ca_Release->Downstream PKC->Downstream

Dinoprost (PGF2α) Signaling Pathway

By thoroughly understanding and critically evaluating the Certificate of Analysis, researchers can ensure the quality and reliability of their deuterated standards, leading to more accurate and reproducible scientific outcomes.

The Kinetic Advantage: A Technical Guide to the Safety and Handling of Deuterated Prostaglandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the principles, safety considerations, and handling procedures for deuterated prostaglandins. The strategic replacement of hydrogen with deuterium, a stable isotope, offers a significant advantage in modulating the metabolic stability and pharmacokinetic profile of these potent lipid mediators. By leveraging the kinetic isotope effect (KIE), researchers can develop longer-lasting and potentially more effective prostaglandin-based therapeutics.

Introduction: The Rationale for Deuterating Prostaglandins

Prostaglandins are a class of bioactive lipids derived from arachidonic acid that play crucial roles in a vast array of physiological and pathological processes, including inflammation, pain, and cardiovascular homeostasis.[1] However, their therapeutic potential is often limited by their rapid metabolism and short biological half-life.[2]

Deuteration, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a powerful strategy to overcome this limitation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength makes the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, which are often responsible for prostaglandin metabolism.[3] This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of drug metabolism.[4]

The primary advantages of deuterating prostaglandins include:

  • Extended Half-Life: Reduced metabolic clearance leads to a longer duration of action.[4]

  • Increased Drug Exposure: Slower metabolism can result in higher peak plasma concentrations (Cmax) and greater total drug exposure (AUC).[5][6]

  • Improved Safety Profile: By slowing metabolism, deuteration can minimize the formation of potentially toxic metabolites.[4]

  • Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.[3]

Deutetrabenazine, an FDA-approved treatment for chorea associated with Huntington's disease, serves as a prime example of a successful deuterated drug, demonstrating a more favorable pharmacokinetic profile than its non-deuterated counterpart, tetrabenazine.[4]

Safety and Handling of Deuterated Prostaglandins

While deuteration significantly alters the metabolic fate of prostaglandins, it does not substantially change their fundamental chemical properties or inherent biological activity in a way that necessitates different handling procedures from their parent compounds. Therefore, the safety precautions for deuterated prostaglandins should be considered the same as for their non-deuterated analogs.

2.1 General Safety Precautions

Prostaglandins are potent biological molecules and should be handled with care. Many are known to be irritants and may have reproductive effects.[7][8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling prostaglandin compounds.[2]

  • Ventilation: Handle powdered forms of prostaglandins in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Exposure Risks: Avoid contact with skin and eyes.[7] Pregnant individuals should take extra precautions to avoid exposure, as some prostaglandins can induce labor.[7]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[7]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[7]

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[7]

    • In all cases of exposure, seek immediate medical attention.[7]

2.2 Storage and Stability

Proper storage is critical to maintain the chemical and isotopic integrity of deuterated prostaglandins.

  • Temperature: Solid forms of deuterated prostaglandins should be stored at -20°C or below.[9] Solutions are typically stored at -20°C or -80°C for long-term stability.[10] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.

  • Protection from Light and Moisture: Many prostaglandins are sensitive to light.[2] Store compounds in light-protected vials. To prevent degradation and hydrogen-deuterium (H-D) exchange, store solids in a desiccator to protect from moisture.[9][11]

  • Solvents: When preparing solutions, use high-purity, aprotic, or deuterated solvents (e.g., acetonitrile, methanol, ethanol) to prevent H-D exchange, which can compromise the isotopic purity of the standard.[9][11] Avoid acidic or basic aqueous solutions for long-term storage.[9]

The Impact of Deuteration on Prostaglandin Pharmacokinetics: A Comparative Overview

While specific, publicly available head-to-head pharmacokinetic data for deuterated prostaglandins is limited, the well-established principles of the kinetic isotope effect allow for a reliable projection of the expected benefits. The following tables summarize representative pharmacokinetic parameters for a hypothetical prostaglandin and the anticipated improvements upon deuteration, drawing analogies from studies on other deuterated drugs.[5][6][12]

Table 1: Representative Pharmacokinetic Data for a Non-Deuterated Prostaglandin

Parameter Mean Value (± SD) Description
Cmax 15.2 ± 3.5 ng/mL Maximum observed plasma concentration
Tmax 0.5 ± 0.2 h Time to reach Cmax
AUC(0-t) 45.7 ± 9.8 h*ng/mL Total drug exposure over time
t1/2 1.8 ± 0.6 h Time for plasma concentration to reduce by half

| CL/F | 21.9 ± 4.7 L/h/kg | Apparent total clearance of the drug from plasma |

Table 2: Anticipated Pharmacokinetic Improvements with a Deuterated Prostaglandin Analog

Parameter Expected Change Rationale
Cmax Increased Slower first-pass metabolism can lead to higher peak concentrations.
Tmax No significant change Absorption rate is generally not affected by deuteration.
AUC(0-t) Significantly Increased Reduced metabolic clearance leads to greater overall drug exposure.[5][6]
t1/2 Increased Slower metabolism extends the time the drug remains in the body.[5][6]

| CL/F | Decreased | The primary benefit of deuteration is reduced metabolic clearance.[5] |

Prostaglandin Signaling Pathways

Prostaglandins exert their biological effects by binding to a family of nine distinct G-protein coupled receptors (GPCRs).[13] The specific receptor subtype expressed on a cell determines the downstream signaling cascade and the ultimate physiological response. Deuteration does not alter these fundamental signaling pathways but ensures that the active compound persists for a longer duration to engage these receptors.

Prostaglandin E2 (PGE2) Signaling

PGE2 is a versatile signaling molecule that interacts with four receptor subtypes (EP1, EP2, EP3, and EP4), each coupled to different G-proteins and intracellular pathways.

PGE2_Signaling cluster_EP1 EP1 Receptor cluster_EP2_EP4 EP2 / EP4 Receptors cluster_EP3 EP3 Receptor PGE2 Prostaglandin E2 (PGE2) EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP4 EP4 PGE2->EP4 EP3 EP3 PGE2->EP3 Gq Gq EP1->Gq activates PLC PLC Gq->PLC activates IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC EP1_Response Smooth Muscle Contraction Ca2->EP1_Response PKC->EP1_Response Gs Gs EP2->Gs activates EP4->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA EP24_Response Vasodilation, Inflammation, Immune Modulation PKA->EP24_Response Gi Gi EP3->Gi activates AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_inhibit ↓ cAMP AC_inhibit->cAMP_inhibit EP3_Response Inhibition of Neurotransmission, Platelet Aggregation cAMP_inhibit->EP3_Response

Caption: Prostaglandin E2 (PGE2) Signaling Pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to compare deuterated and non-deuterated prostaglandins.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure to assess and compare the metabolic stability of a deuterated prostaglandin and its non-deuterated analog.[14]

Objective: To determine the rate of disappearance of the test compounds when incubated with human or rat liver microsomes, a primary source of drug-metabolizing enzymes.

Materials:

  • Deuterated and non-deuterated prostaglandin test compounds

  • Human or Rat Liver Microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., a different deuterated prostaglandin not being tested)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the NADPH regenerating system in phosphate buffer. Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO, Ethanol) and dilute to the final working concentration in phosphate buffer.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes (e.g., final concentration 0.5 mg/mL) and the test compound (e.g., final concentration 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing: Once all time points are collected, centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Compare the calculated half-lives of the deuterated and non-deuterated compounds.

Metabolic_Stability_Workflow prep Prepare Reagents (Microsomes, Buffer, NADPH, Test Compounds) mix Combine Microsomes & Test Compound in 96-well plate prep->mix preincubate Pre-incubate at 37°C mix->preincubate start_rxn Initiate Reaction (Add NADPH System) preincubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling stop_rxn Stop Reaction (Add Cold ACN + Internal Standard) sampling->stop_rxn centrifuge Centrifuge to Pellet Protein stop_rxn->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate In Vitro Half-Life (t½) analyze->calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Prostaglandin Receptor Binding Assay (Competitive ELISA)

This protocol describes a general competitive binding assay to determine the affinity of deuterated and non-deuterated prostaglandins for a specific prostaglandin receptor. This is often performed using commercially available kits.[15][16][17]

Objective: To determine the concentration of the test compound that inhibits 50% of the binding of a labeled prostaglandin to its receptor (IC50), as a measure of binding affinity.

Materials:

  • Deuterated and non-deuterated prostaglandin test compounds

  • Commercial Prostaglandin ELISA Kit (containing pre-coated microplate, standards, primary antibody, HRP-conjugated secondary antibody, wash buffers, substrate, and stop solution)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves reconstituting lyophilized components and preparing serial dilutions of the prostaglandin standard.

  • Standard Curve: Add the prepared standard dilutions to the appropriate wells of the pre-coated microplate.

  • Sample/Competitor Addition: Add serial dilutions of the deuterated and non-deuterated test compounds to the remaining wells.

  • Competitive Reaction: Add the prostaglandin conjugate (e.g., HRP-labeled PGE2) and the primary antibody to each well. Incubate as specified (e.g., 1-2 hours at room temperature). During this step, the prostaglandin in the sample/standard/test compound competes with the labeled prostaglandin for binding to the limited amount of primary antibody.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the substrate solution (e.g., TMB) to each well and incubate for a specified time (e.g., 20-30 minutes) at room temperature, protected from light. A color change will develop.

  • Stop Reaction: Add the stop solution to each well. The color will typically change from blue to yellow.

  • Read Absorbance: Measure the optical density of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards versus their concentration.

    • For the test compounds, plot the percentage of inhibition versus the log of the compound concentration.

    • Determine the IC50 value for both the deuterated and non-deuterated prostaglandins using non-linear regression analysis.

In Vivo Comparative Pharmacokinetic Study in a Rodent Model

This protocol provides a framework for an in vivo study to compare the pharmacokinetic profiles of a deuterated prostaglandin and its non-deuterated analog in rats.[14]

Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) following administration of the test compounds.

Materials:

  • Deuterated and non-deuterated prostaglandin test compounds

  • Appropriate vehicle for dosing (e.g., saline, PEG400)

  • Sprague-Dawley rats (or other suitable rodent model)

  • Dosing gavage needles or catheters for IV administration

  • Blood collection supplies (e.g., tubes with anticoagulant like EDTA)

  • Centrifuge, freezer (-80°C)

  • LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week before the study.

  • Dosing: Divide the animals into two groups. Administer a single dose of either the deuterated or non-deuterated prostaglandin to each group via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately process the blood samples by centrifuging at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug at each time point.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data for each animal.

    • Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½.

    • Perform statistical analysis to compare the pharmacokinetic parameters of the deuterated and non-deuterated compounds.

PK_Study_Workflow acclimate Acclimate Animals group Divide into Groups (Deuterated vs. Non-Deuterated) acclimate->group dose Administer Single Dose (PO or IV) group->dose blood_sample Collect Blood at Multiple Time Points dose->blood_sample plasma_prep Process Blood to Obtain Plasma blood_sample->plasma_prep store Store Plasma at -80°C plasma_prep->store analyze Analyze Plasma Samples by LC-MS/MS store->analyze calculate Calculate PK Parameters (Cmax, AUC, t½) analyze->calculate compare Statistically Compare Groups calculate->compare

Caption: Workflow for a Comparative In Vivo Pharmacokinetic Study.

Conclusion

Deuteration represents a validated and powerful strategy for enhancing the therapeutic profile of prostaglandin-based drugs. By leveraging the kinetic isotope effect to slow metabolic degradation, researchers can significantly improve pharmacokinetic properties such as half-life and overall drug exposure. The handling and safety procedures for deuterated prostaglandins are consistent with those of their parent compounds, requiring standard laboratory precautions for potent bioactive lipids. The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of these promising next-generation therapeutics, enabling a direct comparison of their metabolic stability and pharmacokinetic behavior against their non-deuterated counterparts. As the field of drug development continues to seek innovations for optimizing drug performance, the strategic use of deuterium in prostaglandin research holds considerable promise.

References

Methodological & Application

Application Note: Quantitative Analysis of Dinoprost in Biological Matrices using Dinoprost-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Dinoprost (Prostaglandin F2α) in biological matrices, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Dinoprost-d4, to ensure high accuracy and precision, making it suitable for pharmaceutical research and drug development. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, this document outlines the signaling pathway of Dinoprost and presents quantitative data in a clear, tabular format.

Introduction

Dinoprost, the naturally occurring Prostaglandin F2α (PGF2α), is a potent biologically active lipid molecule involved in various physiological and pathological processes.[1] It is a luteolytic hormone that plays a key role in reproduction and labor.[2] Accurate quantification of Dinoprost in biological samples is crucial for pharmacokinetic studies and understanding its physiological roles. LC-MS/MS has become the preferred method for such analyses due to its high sensitivity and selectivity.[3] The use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations during sample preparation and analysis, thereby ensuring reliable quantification.[1][4]

Experimental Protocols

Materials and Reagents
  • Dinoprost analytical standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (or other relevant biological matrix)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)
  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To a 500 µL aliquot of plasma, add the this compound internal standard to a final concentration of 10 ng/mL.

  • Acidification: Acidify the sample by adding 50 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove interfering substances.

  • Elution: Elute Dinoprost and this compound from the cartridge with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography
  • HPLC System: A standard HPLC system capable of binary gradient elution.

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

Time (min)%A%B
0.08020
5.02080
5.18020
8.08020
  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Dinoprost353.2193.1
This compound357.2197.1
  • Source Temperature: 350°C.

  • Electrospray Voltage: -4200 V.

Data Presentation

Table 1: Calibration Curve for Dinoprost Analysis
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
0.10.012
0.50.061
1.00.125
5.00.630
10.01.248
50.06.255
100.012.510
Linearity (R²): >0.99
Table 2: Accuracy and Precision of Quality Control (QC) Samples
QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL) (Mean ± SD, n=6)Accuracy (%)Precision (%CV)
Low0.30.29 ± 0.0296.76.9
Medium8.08.12 ± 0.41101.55.1
High80.078.9 ± 3.2198.64.1

Visualization

Dinoprost (PGF2α) Signaling Pathway

Dinoprost_Signaling_Pathway Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Contributes to

Caption: Simplified signaling pathway of Dinoprost (PGF2α) via the FP receptor.

LC-MS/MS Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS SPE Solid Phase Extraction (SPE) Spike_IS->SPE Evap_Recon Evaporation & Reconstitution SPE->Evap_Recon LC_Separation HPLC Separation (C18 Column) Evap_Recon->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Quantification Quantification (Peak Area Ratio) MSMS_Detection->Quantification

Caption: Workflow for the quantitative analysis of Dinoprost by LC-MS/MS.

References

Application Note: Quantitative Analysis of Prostaglandin F2alpha in Human Plasma using a Validated LC-MS/MS Method with Dinoprost-d4 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Prostaglandin F2alpha (PGF2α) in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dinoprost-d4 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. All quantitative data is summarized for clear interpretation, and detailed experimental protocols are provided.

Introduction

Prostaglandin F2alpha (PGF2α), a member of the prostanoid family, is a biologically active lipid compound derived from arachidonic acid. It plays a crucial role in various physiological and pathological processes, including smooth muscle contraction, luteolysis, inflammation, and immune responses.[1][2][3] Accurate quantification of PGF2α in biological matrices is essential for understanding its role in disease and for the development of novel therapeutics. This application note describes a validated LC-MS/MS method for the reliable quantification of PGF2α in human plasma, employing this compound as an internal standard to correct for matrix effects and variations in sample processing.

PGF2α Signaling Pathway

PGF2α exerts its biological effects by binding to the G-protein coupled PGF2α receptor (FP receptor).[1] Activation of the FP receptor initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[1] This signaling pathway ultimately modulates various cellular responses, including cell proliferation, differentiation, and apoptosis.[2][4]

PGF2alpha_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2alpha PGF2α FP_Receptor FP Receptor (GPCR) PGF2alpha->FP_Receptor PLC Phospholipase C (PLC) FP_Receptor->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 DAG Diacylglycerol (DAG) PLC->DAG Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Contraction, Proliferation) Ca2_release->Cellular_Response PKC->Cellular_Response

PGF2α Signaling Pathway

Experimental Workflow

The experimental workflow for the quantitative analysis of PGF2α in human plasma involves several key steps, including sample preparation by solid-phase extraction (SPE), followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 1. Plasma Sample Collection Spike_IS 2. Spike with this compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation 3. Protein Precipitation (e.g., with cold acetonitrile) Spike_IS->Protein_Precipitation Centrifugation1 4. Centrifugation Protein_Precipitation->Centrifugation1 SPE 5. Solid-Phase Extraction (SPE) Centrifugation1->SPE Elution 6. Elution SPE->Elution Evaporation 7. Evaporation to Dryness Elution->Evaporation Reconstitution 8. Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation 9. Liquid Chromatography Separation Reconstitution->LC_Separation MS_Detection 10. Mass Spectrometry Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 11. Data Analysis and Quantification MS_Detection->Data_Analysis

Experimental Workflow for PGF2α Analysis

Materials and Reagents

  • PGF2α analytical standard (Cayman Chemical or equivalent)

  • This compound (PGF2α-d4) internal standard (Cayman Chemical or equivalent)[3][5]

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (sourced ethically)

  • Solid-phase extraction (SPE) cartridges (e.g., Strata-X, Phenomenex)[6]

Equipment

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters)

  • Analytical balance

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Detailed Experimental Protocols

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of PGF2α and this compound in ethanol.

  • Working Standard Solutions: Prepare serial dilutions of the PGF2α primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution in the same diluent to a final concentration of 10 ng/mL.

Sample Preparation
  • Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: Aliquot 200 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 10 ng/mL this compound working solution to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: Add 600 µL of cold acetonitrile to each tube, vortex for 30 seconds, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase composition.

Liquid Chromatography
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions See Table 1

Table 1: MRM Transitions for PGF2α and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
PGF2α353.2193.125
This compound357.2197.125

Note: Collision energies may need to be optimized for the specific mass spectrometer used.

Quantitative Data Summary

The performance of this method was evaluated for linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Method Performance Characteristics

ParameterResult
Linearity Range 0.05 - 50 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.015 ng/mL
Limit of Quantification (LOQ) 0.05 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of PGF2α in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for potential matrix effects and procedural losses. This method is well-suited for research and drug development applications requiring the accurate measurement of PGF2α.

References

Quantitative Analysis of Dinoprost-d4 via Gas Chromatography-Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the quantitative analysis of Dinoprost-d4, a deuterated analog of the physiologically active prostaglandin F2α (PGF2α), using Gas Chromatography-Mass Spectrometry (GC-MS). This compound serves as an essential internal standard for the accurate determination of Dinoprost levels in various biological matrices, a critical aspect of numerous research and drug development endeavors.[1][2]

Prostaglandins, owing to their inherent low volatility and polar nature, necessitate a derivatization step to enhance their amenability to GC-MS analysis.[3][4] This protocol outlines a robust methodology encompassing sample extraction, chemical derivatization, and subsequent GC-MS detection and quantification.

Quantitative Data Summary

The following tables present hypothetical yet representative data for the GC-MS analysis of derivatized this compound. It is imperative to note that specific parameters, particularly the selected ions for monitoring, must be empirically determined following the derivatization of a pure this compound standard.

Table 1: GC-MS Instrumental Parameters (Illustrative)

ParameterSetting
Gas Chromatograph
GC ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature280 °C
Injection ModeSplitless
Carrier GasHelium (constant flow rate of 1 mL/min)
Oven Temperature ProgramInitial temperature of 150°C held for 1 minute, followed by a ramp of 10°C/min to 280°C, with a final hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Data Acquisition ModeSelected Ion Monitoring (SIM)
Monitored m/z RatiosTo be determined experimentally
Dwell Time100 ms per ion

Table 2: Method Validation Parameters (Typical Performance)

ParameterTarget Value
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)To be established
Limit of Quantification (LOQ)To be established
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol provides a general procedure for the extraction of prostaglandins from biological fluids such as plasma or urine.

Materials:

  • C18 Solid-Phase Extraction (SPE) cartridges (500 mg)

  • Methanol (HPLC grade)

  • Deionized water

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Formic acid

  • Nitrogen gas evaporation system

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Acidification: Acidify the biological sample (e.g., 1 mL of plasma) to a pH between 3 and 4 using formic acid.

  • Internal Standard Addition: Spike the acidified sample with a known concentration of this compound solution.

  • SPE Cartridge Conditioning: Sequentially wash the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Application: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Interference Elution: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of hexane to elute non-polar interferences.

  • Analyte Elution: Elute the prostaglandins from the cartridge using 5 mL of ethyl acetate.

  • Solvent Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen gas at ambient temperature.

  • Reconstitution: Reconstitute the dried residue in 50 µL of a suitable solvent for derivatization, such as acetonitrile.

Derivatization: Silylation

To increase volatility, a silylation reaction is performed to convert the polar functional groups of the prostaglandin into non-polar silyl ethers and esters.[5][6]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

  • Autosampler vials with inserts

Procedure:

  • To the reconstituted sample extract within the autosampler vial, add 50 µL of BSTFA with 1% TMCS and 10 µL of pyridine.

  • Securely cap the vial and briefly vortex to ensure thorough mixing.

  • Incubate the reaction mixture at 60-70°C for 30 to 60 minutes to facilitate complete derivatization.

  • Allow the vial to cool to room temperature prior to injection into the GC-MS system.

Visualized Workflows and Pathways

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis start Biological Sample acidify Acidification (pH 3-4) start->acidify spike Spike with this compound acidify->spike spe Solid-Phase Extraction (C18) spike->spe drydown Evaporation to Dryness spe->drydown reconstitute Reconstitution drydown->reconstitute derivatize Silylation with BSTFA reconstitute->derivatize inject GC Injection derivatize->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: A streamlined experimental workflow for the GC-MS analysis of this compound.

PGF2a_Signaling PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (Gq-coupled) PGF2a->FP_Receptor PLC Phospholipase C FP_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C DAG->PKC activates Ca_Release Intracellular Ca²⁺ Release ER->Ca_Release Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_Release->Response PKC->Response

Caption: The canonical signaling cascade initiated by Dinoprost (PGF2α).

Concluding Remarks

The protocol detailed herein provides a robust foundation for the quantitative analysis of this compound by GC-MS. The efficacy of this method is contingent upon meticulous sample preparation and complete derivatization. For quantitative rigor, the adoption of a Selected Ion Monitoring (SIM) acquisition mode is strongly advocated to maximize both sensitivity and selectivity. A comprehensive method validation, encompassing linearity, accuracy, precision, and limits of detection and quantification, is an indispensable prerequisite for the generation of reliable and defensible data. The utilization of a deuterated internal standard such as this compound is fundamental to mitigating matrix effects and ensuring the accuracy of Dinoprost quantification in complex biological specimens.

References

Application Notes & Protocols: Quantitative Analysis of Prostaglandins in Cell Culture Media Using Dinoprost-d4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in various biological processes, including inflammation, immune response, and smooth muscle contraction.[1][2] The quantification of prostaglandins in cell culture media is essential for understanding cellular signaling and for the development of novel therapeutics. Dinoprost-d4, a deuterated analog of Prostaglandin F2α (PGF2α), serves as an ideal internal standard for the accurate and precise measurement of endogenous prostaglandins by mass spectrometry.[3][4] Its use corrects for variations in sample preparation and instrument response, ensuring reliable quantification.[5][6][7] This document provides detailed protocols for the extraction and analysis of prostaglandins from cell culture media using this compound and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Key Applications

  • Monitoring prostaglandin production in response to stimuli.

  • Screening of compounds that modulate prostaglandin synthesis.

  • Investigating the role of prostaglandins in various disease models.

  • Characterizing the inflammatory response of cultured cells.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of prostaglandins using this compound as an internal standard.

Table 1: LC-MS/MS Parameters for Prostaglandin Analysis

ParameterValue
LC Column C18 Reversed-Phase (e.g., 150mm x 2.1mm, 5μm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Negative Ion Electrospray (ESI-)
MS/MS Mode Multiple Reaction Monitoring (MRM)

Table 2: Example MRM Transitions for PGF2α and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
PGF2α 353.2193.1
This compound 357.2197.1

Table 3: Method Performance Characteristics

ParameterTypical Value
Limit of Detection (LOD) 10 - 50 pg/mL
Limit of Quantification (LOQ) 50 - 200 pg/mL
Linear Dynamic Range 0.1 - 100 ng/mL
Inter-day Precision (%CV) < 15%
Intra-day Precision (%CV) < 10%
Accuracy 85 - 115%

Signaling Pathway

Prostaglandin F2α (PGF2α), also known as Dinoprost, exerts its biological effects by binding to the G-protein coupled FP receptor.[2] This interaction initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] These second messengers subsequently modulate intracellular calcium levels and activate protein kinase C (PKC), ultimately resulting in various cellular responses.[8]

PGF2a_Signaling_Pathway PGF2a PGF2α (Dinoprost) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Release->Cellular_Response PKC->Cellular_Response

PGF2α Signaling Pathway

Experimental Protocols

1. Materials and Reagents

  • Cell culture media and supplements

  • Phosphate-buffered saline (PBS)

  • This compound internal standard solution (e.g., 1 µg/mL in ethanol)

  • LC-MS grade methanol, acetonitrile, and water

  • LC-MS grade formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

2. Sample Preparation: Prostaglandin Extraction from Cell Culture Media

This protocol outlines the solid-phase extraction (SPE) method for isolating prostaglandins from cell culture supernatants.

SPE_Workflow Start Collect Cell Culture Supernatant Spike Spike with this compound Internal Standard Start->Spike Acidify Acidify Sample (e.g., to pH 3-4 with Formic Acid) Spike->Acidify Load Load Sample onto SPE Cartridge Acidify->Load SPE_Condition Condition SPE Cartridge (Methanol followed by Water) SPE_Condition->Load Wash Wash Cartridge (e.g., with Water, then Hexane) Load->Wash Elute Elute Prostaglandins (e.g., with Ethyl Acetate or Methanol) Wash->Elute Evaporate Evaporate to Dryness (under Nitrogen Stream) Elute->Evaporate Reconstitute Reconstitute in LC-MS Mobile Phase Evaporate->Reconstitute Analyze Analyze by LC-MS/MS Reconstitute->Analyze

Prostaglandin Extraction Workflow

Step-by-Step Protocol:

  • Cell Culture: Plate and treat cells as required for the experiment.

  • Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cells or debris.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to each supernatant sample.

  • Acidification: Acidify the sample to a pH of 3-4 using formic acid. This step protonates the prostaglandins, enhancing their retention on the C18 SPE cartridge.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol followed by acidified water through it.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove hydrophilic impurities, followed by a wash with a non-polar solvent like hexane to remove lipids.

  • Elution: Elute the prostaglandins from the cartridge using a suitable solvent such as ethyl acetate or methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the initial LC-MS mobile phase.

  • Analysis: The sample is now ready for analysis by LC-MS/MS.

3. LC-MS/MS Analysis

The following is a general procedure for the analysis of prostaglandins by LC-MS/MS. Specific parameters may need to be optimized for your instrument and application.

  • LC Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject the reconstituted sample.

    • Run a gradient elution to separate the prostaglandins. A typical gradient might start with a low percentage of organic phase (Mobile Phase B) and ramp up to a high percentage to elute the analytes.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion electrospray mode.

    • Set up a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for PGF2α and this compound (see Table 2).

    • Optimize MS parameters such as collision energy and declustering potential for each analyte to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous PGF2α and the this compound internal standard.

    • Calculate the ratio of the PGF2α peak area to the this compound peak area.

    • Quantify the concentration of PGF2α in the original sample by comparing this ratio to a standard curve prepared with known concentrations of PGF2α and a constant concentration of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Signal Intensity Inefficient extraction.Optimize SPE wash and elution steps. Ensure proper sample acidification.
Poor ionization.Optimize MS source parameters (e.g., temperature, gas flows).
High Background Noise Matrix effects.Improve sample cleanup. Dilute the sample if possible.
Contaminated solvents or reagents.Use high-purity, LC-MS grade reagents.
Poor Peak Shape Column degradation.Replace the LC column.
Inappropriate mobile phase.Adjust mobile phase composition and pH.
Inconsistent Results Inaccurate pipetting of internal standard.Use calibrated pipettes and ensure consistent technique.
Sample degradation.Process samples promptly and store at -80°C if necessary.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of prostaglandins in cell culture media. The detailed protocols and guidelines presented in these application notes will enable researchers to obtain high-quality, reproducible data for their studies on prostaglandin signaling and modulation.

References

Application Notes and Protocols for Dinoprost-d4 in Veterinary Reproductive Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dinoprost-d4, a deuterated analog of the naturally occurring prostaglandin F2α (PGF2α), in veterinary reproductive research. While Dinoprost itself is widely used for its potent luteolytic and uterotonic effects, this compound serves as an invaluable tool, primarily as an internal standard in pharmacokinetic and metabolic studies, ensuring the accuracy and reliability of analytical data. This document outlines its mechanism of action, provides quantitative data on the physiological effects of its non-deuterated counterpart (Dinoprost), and offers detailed protocols for its application in both in vivo and in vitro research settings.

Mechanism of Action

Dinoprost, and by extension its deuterated form, exerts its physiological effects by binding to and activating the Prostaglandin F2α Receptor (FP), a G-protein-coupled receptor (GPCR). In reproductive tissues, this interaction initiates a signaling cascade that leads to two primary outcomes:

  • Luteolysis: The regression of the corpus luteum (CL), the transient endocrine structure responsible for producing progesterone. This reduction in progesterone is crucial for the initiation of a new estrous cycle.[1]

  • Uterine Contraction: Stimulation of myometrial smooth muscle, leading to uterine contractions that are essential for parturition and the expulsion of uterine contents.[2]

The signaling pathway is initiated by the binding of Dinoprost to the FP receptor, which is predominantly coupled to the Gq subtype of G proteins.[3] This activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The elevated intracellular calcium and activated PKC are key to the downstream effects of luteolysis and myometrial contraction.[3][4][5][6]

Signaling Pathway of Dinoprost (PGF2α)

PGF2a_Signaling cluster_cell Luteal/Myometrial Cell PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Luteolysis Luteolysis Ca_release->Luteolysis Myometrial_Contraction Myometrial Contraction Ca_release->Myometrial_Contraction PKC->Luteolysis PKC->Myometrial_Contraction

PGF2α signaling cascade in target cells.

Quantitative Data

The following tables summarize the recommended dosages of Dinoprost for various reproductive applications in different veterinary species and the expected physiological responses. This compound is typically used in analytical methods to quantify Dinoprost concentrations in biological samples, rather than for its direct physiological effects.

Table 1: Recommended Dosages of Dinoprost for Reproductive Applications
SpeciesApplicationDosageRoute of AdministrationReference(s)
Cattle Estrus Synchronization25 mgIntramuscular (IM) or Subcutaneous (SC)[7][8]
Treatment of Pyometra25 mgIntramuscular (IM)[9]
Induction of Abortion25 mgIntramuscular (IM) or Subcutaneous (SC)[7][9]
Mares Estrus Synchronization5 - 10 mgIntramuscular (IM)[8][10][11]
"Short Cycling"5 - 10 mgIntramuscular (IM)[10]
Swine Induction of Parturition10 mgIntramuscular (IM)[8][12]
Estrus Synchronization12.5 mg (double injection)Intramuscular (IM)[3]
Goats Induction of Parturition10 mgIntramuscular (IM)[13]
Estrus Synchronization5 - 12.5 mg (two injections)Intramuscular (IM)[14]
Sheep Induction of Parturition10 mg (less effective than cloprostenol)Intramuscular (IM)[15][16]
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Dinoprost
SpeciesParameterValueReference(s)
Cattle Plasma Half-lifeA few minutes[7][8][13][17]
Onset of Estrus after Treatment1 - 5 days[7]
Progesterone DeclineSignificant drop within 48 hours[12][18]
Mares Plasma Half-life~25 minutes[10]
Onset of Estrus after Treatment2 - 5 days[10][11][19]
Progesterone DeclineComplete luteolysis by 48 hours[10]
Swine Time to Parturition after Induction~30 hours[12]
Goats Time to Parturition after Induction30 - 35 hours[13]

Experimental Protocols

In Vivo Study: Estrus Synchronization in Cattle

This protocol describes a typical regimen for synchronizing estrus in a herd of cattle using Dinoprost.

Objective: To synchronize estrus in a group of cycling beef or dairy cattle to facilitate artificial insemination (AI).

Materials:

  • Dinoprost tromethamine solution (e.g., Lutalyse®)

  • Sterile syringes and needles

  • Animal restraints

  • Record-keeping materials

Protocol:

  • Animal Selection: Select healthy, cycling cows or heifers that are at least 35 days postpartum.

  • Initial Injection: Administer a 25 mg dose of Dinoprost via intramuscular (IM) injection.

  • Second Injection: Administer a second 25 mg IM dose of Dinoprost 11 (or 10 to 12) days after the first injection.

  • Estrus Detection and Insemination:

    • Option A (Timed AI): Inseminate all animals 78 (75 to 80) hours after the second injection without the need for estrus detection.[13][17]

    • Option B (Estrus Detection): Begin observing for signs of estrus (e.g., standing to be mounted) after the second injection and inseminate animals approximately 12 hours after the onset of estrus.[10]

  • Data Collection: Record injection dates, signs of estrus, insemination times, and subsequent pregnancy status.

In Vitro Study: Effect of Dinoprost on Bovine Luteal Cells

This protocol outlines a method for the primary culture of bovine luteal cells to study the direct effects of Dinoprost on progesterone production and cell viability.

Objective: To assess the in vitro effects of Dinoprost on progesterone secretion by cultured bovine luteal cells.

Materials:

  • Bovine ovaries with a visible corpus luteum, collected from a slaughterhouse

  • Hanks' Balanced Salt Solution (HBSS) with antibiotics

  • Collagenase (Type II)

  • Culture medium (e.g., RPMI 1640 or DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

  • Dinoprost solution

  • Culture plates

  • Incubator (38.5°C, 5% CO2)

  • Equipment for progesterone assay (e.g., ELISA kit)

Protocol:

  • Luteal Tissue Collection and Dissociation:

    • Aseptically dissect the corpus luteum from the ovary.

    • Mince the tissue into small fragments.

    • Incubate the tissue fragments in HBSS containing 0.1% collagenase at 37°C for 1 hour to dissociate the cells.[20]

    • Filter the cell suspension through a sterile mesh to remove undigested tissue.[20]

    • Wash the cells by centrifugation and resuspend in culture medium.

  • Cell Culture:

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed the luteal cells in culture plates at a density of approximately 1 x 10^5 viable cells/well.[20][21]

    • Incubate the cells at 38.5°C in a humidified atmosphere of 5% CO2.[20][21]

    • Change the culture medium every 2-3 days.[20][21]

  • Dinoprost Treatment:

    • Once the cells have reached the desired confluency, replace the medium with fresh medium containing various concentrations of Dinoprost.

    • Include a vehicle-only control group.

  • Data Collection and Analysis:

    • Collect the culture medium at specified time points after treatment.

    • Measure the concentration of progesterone in the collected medium using a validated assay.

    • Assess cell viability using a suitable method (e.g., MTT assay).

    • Analyze the data to determine the dose-dependent effect of Dinoprost on progesterone production.

Analytical Protocol: Quantification of Dinoprost in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general workflow for the quantification of Dinoprost in plasma samples, a critical component of pharmacokinetic studies.

Objective: To accurately measure the concentration of Dinoprost in bovine plasma samples.

Materials:

  • Bovine plasma samples

  • This compound (internal standard)

  • Acetonitrile (ACN)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Spike a known amount of this compound into each plasma sample.

    • Perform protein precipitation by adding cold acetonitrile.

    • Centrifuge to pellet the precipitated proteins.

    • Perform solid-phase extraction (SPE) on the supernatant to clean up and concentrate the sample.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

    • Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode.

    • Monitor the specific precursor-to-product ion transitions for both Dinoprost and this compound in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of Dinoprost spiked into a blank matrix.

    • Calculate the ratio of the peak area of Dinoprost to the peak area of this compound for each sample and standard.

    • Determine the concentration of Dinoprost in the unknown samples by interpolating from the calibration curve.

Experimental and Analytical Workflow

experimental_workflow cluster_invivo In Vivo Study cluster_invitro In Vitro Study cluster_analysis Analytical Phase animal_treatment Animal Treatment (Dinoprost Administration) sample_collection Biological Sample Collection (e.g., Blood) animal_treatment->sample_collection sample_prep Sample Preparation (Spiking with this compound) sample_collection->sample_prep cell_culture Cell Culture (e.g., Luteal Cells) cell_treatment Cell Treatment (Dinoprost) cell_culture->cell_treatment medium_collection Culture Medium Collection cell_treatment->medium_collection medium_collection->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

General workflow for veterinary reproductive studies using Dinoprost and this compound.

References

Application Notes and Protocols: Dinoprost-d4 for Clinical Research in Labor and Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinoprost, the naturally occurring prostaglandin F2α (PGF2α), is a potent stimulator of myometrial contractions and is clinically utilized for the induction of labor. Its synthetic analogue, Dinoprost tromethamine, is employed to ripen the cervix and induce labor in pregnant women at or near term. Understanding the pharmacokinetic and pharmacodynamic properties of Dinoprost is crucial for optimizing its efficacy and safety in clinical practice. Dinoprost-d4, a deuterium-labeled version of Dinoprost, serves as an invaluable tool in clinical research, primarily as an internal standard for highly accurate and precise quantification of Dinoprost in biological matrices using mass spectrometry. This document provides detailed application notes and protocols for the use of this compound in clinical research focused on labor and delivery.

Mechanism of Action

Dinoprost exerts its effects by binding to the Prostaglandin F receptor (FP), a G-protein coupled receptor.[1] In the myometrium, this binding initiates a signaling cascade that leads to increased intracellular calcium levels, resulting in smooth muscle contraction.[2] This action mimics the natural process of labor initiation. The signaling pathway involves the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, leading to myometrial contractions.

Signaling Pathway of Dinoprost (PGF2α) in Myometrial Cells

Dinoprost_Signaling Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR binds to Ca_ion Ca²⁺ SR->Ca_ion releases Contraction Myometrial Contraction Ca_ion->Contraction stimulates

Caption: Simplified signaling pathway of Dinoprost in myometrial cells.

Clinical Applications and Quantitative Data

Dinoprost tromethamine is used for the induction of labor. The following tables summarize quantitative data from various clinical studies.

Table 1: Intravenous Dinoprost for Labor Induction
Parameter Value
Dosage Up to 6.0 µ g/min [3]
Success Rate Effective for labor induction[4]
Induction-Delivery Interval (Bishop Score <5) 8.7 hours[3]
Common Side Effects Uterine hyperstimulation, gastrointestinal issues, thrombophlebitis, pyrexia[5]
Table 2: Vaginal Dinoprostone (PGE2) for Labor Induction
Formulation 10 mg controlled-release vaginal insert[6][7]
Vaginal Delivery Rate 67.6% - 88%[7][8]
Cesarean Section Rate 32.4%[8]
Mean Time to Delivery 315 minutes (induced) vs. 300 minutes (spontaneous)[7]

Experimental Protocols

Protocol 1: Pharmacokinetic Study of Intravenously Administered Dinoprost in Term Pregnancy

This protocol outlines a hypothetical clinical research study to determine the pharmacokinetic profile of Dinoprost when used for labor induction. This compound is used as an internal standard for sample analysis.

1. Study Design:

  • Population: Pregnant women at term (≥37 weeks gestation) with a medical indication for induction of labor.

  • Intervention: Intravenous infusion of Dinoprost tromethamine.

  • Sampling: Blood samples are collected at baseline and at specified time points during and after the infusion.

2. Materials:

  • Dinoprost tromethamine for injection

  • This compound solution (for analytical standard)

  • K2-EDTA collection tubes

  • Centrifuge

  • Freezer (-80°C)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system

3. Procedure:

  • Obtain informed consent from the participant.

  • Insert an intravenous catheter for drug administration and another for blood sampling.

  • Collect a baseline blood sample (Time 0).

  • Begin intravenous infusion of Dinoprost tromethamine at a controlled rate.

  • Collect blood samples at 15, 30, 60, 120, 180, and 240 minutes, and at 1 and 2 hours post-infusion.

  • Process blood samples immediately: centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

4. Sample Analysis (Quantification of Dinoprost):

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 1 mL of plasma, add a known amount of this compound as an internal standard.

    • Perform solid-phase extraction to isolate prostaglandins.

  • LC-MS/MS Analysis:

    • Analyze the extracted samples using a validated LC-MS/MS method.

    • Monitor the specific mass transitions for Dinoprost and this compound.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of Dinoprost and a constant concentration of this compound.

    • Determine the concentration of Dinoprost in the plasma samples by comparing the peak area ratio of Dinoprost to this compound against the calibration curve.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, clearance).

Experimental Workflow for Pharmacokinetic Study

PK_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase Patient Patient Enrollment (Term Pregnancy) Infusion IV Infusion of Dinoprost Tromethamine Patient->Infusion Sampling Blood Sampling (Time Series) Infusion->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Preparation Sample Preparation (Add this compound, SPE) Processing->Preparation Sample Transfer LCMS LC-MS/MS Analysis Preparation->LCMS DataAnalysis Data Analysis (Pharmacokinetics) LCMS->DataAnalysis

Caption: Workflow for a pharmacokinetic study of Dinoprost.

Protocol 2: Quantification of Dinoprost in Amniotic Fluid using LC-MS/MS with this compound Internal Standard

This protocol details the analytical method for measuring Dinoprost concentrations in amniotic fluid, which can be crucial for understanding local drug distribution and its effect on the fetus.

1. Objective: To accurately quantify the concentration of Dinoprost in amniotic fluid samples collected during labor.

2. Materials:

  • Amniotic fluid samples

  • Dinoprost analytical standard

  • This compound internal standard solution (e.g., 100 µg/mL in methyl acetate)

  • Methanol, Acetonitrile, Formic Acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

  • LC-MS/MS system with an electrospray ionization (ESI) source

3. Procedure:

  • Standard Curve Preparation:

    • Prepare a series of calibration standards by spiking known amounts of Dinoprost into a blank matrix (e.g., saline or synthetic amniotic fluid).

    • Add a constant, known amount of this compound to each standard.

  • Sample Preparation:

    • Thaw amniotic fluid samples on ice.

    • To 1 mL of amniotic fluid, add the same amount of this compound internal standard as used in the calibration curve.

    • Vortex mix for 30 seconds.

    • Perform Solid Phase Extraction (SPE) to clean up the sample and concentrate the analyte.

    • Elute the prostaglandins from the SPE cartridge.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example):

    • Column: C18 reverse-phase column

    • Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions:

      • Dinoprost: e.g., m/z 353.2 → 193.1

      • This compound: e.g., m/z 357.2 → 197.1

  • Data Analysis:

    • Integrate the peak areas for both Dinoprost and this compound.

    • Calculate the peak area ratio (Dinoprost / this compound).

    • Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve.

    • Determine the concentration of Dinoprost in the amniotic fluid samples from the calibration curve.

Logical Relationship of Quantitative Analysis

Analysis_Logic cluster_prep Sample & Standard Preparation cluster_run LC-MS/MS cluster_calc Calculation & Results Standards Calibration Standards Known Dinoprost Conc. + Fixed this compound Conc. LCMS LC-MS/MS Analysis Generate Peak Areas for: Dinoprost This compound Standards->LCMS Samples Biological Samples Unknown Dinoprost Conc. + Fixed this compound Conc. Samples->LCMS Ratio Calculate Peak Area Ratios (Dinoprost / this compound) LCMS->Ratio Curve Generate Calibration Curve Ratio->Curve Concentration Determine Unknown Concentration Ratio->Concentration Curve->Concentration

Caption: Logical flow for the quantification of Dinoprost using an internal standard.

Conclusion

This compound is an essential tool for researchers in the field of labor and delivery. Its primary application as an internal standard in mass spectrometry-based analytical methods allows for the highly accurate and reliable quantification of Dinoprost in various biological matrices. The protocols outlined in this document provide a framework for conducting pharmacokinetic studies and quantitative analyses, which are vital for a deeper understanding of Dinoprost's clinical effects and for the development of improved therapeutic strategies for labor induction.

References

Troubleshooting & Optimization

Addressing matrix effects with Dinoprost-d4 in urine samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in the analysis of Dinoprost in urine samples using Dinoprost-d4 as an internal standard. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in urine analysis?

A1: A matrix effect is the alteration of an analyte's response due to the presence of other components in the sample matrix.[1] In urine, these interfering components can include salts, urea, creatinine, endogenous metabolites, and other substances.[2] These components can co-elute with the analyte of interest (Dinoprost) and its internal standard (this compound) during LC-MS/MS analysis, leading to ion suppression or enhancement.[3][4] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method.[3]

Q2: How does using a stable isotope-labeled internal standard like this compound help mitigate matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred tool for compensating for matrix effects.[5] Because this compound is chemically and physically almost identical to Dinoprost, it behaves similarly during sample preparation, chromatography, and ionization.[5] Any ion suppression or enhancement that affects Dinoprost will likely affect this compound to the same extent. By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix can be normalized, leading to more accurate and precise quantification.[6]

Q3: According to regulatory guidelines, how should I evaluate matrix effects?

A3: Regulatory bodies like the FDA provide specific guidance for validating bioanalytical methods.[1][7][8] To evaluate matrix effects, you should analyze at least three replicates of quality control (QC) samples at low and high concentrations in matrix from at least six different individual sources.[1][7] The accuracy for each source should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should not be greater than 15%.[1][6]

Troubleshooting Guide

Problem 1: I'm observing significant ion suppression and poor peak shapes for both Dinoprost and this compound.

  • Possible Cause: Insufficient sample cleanup is a common reason for significant matrix effects.[4] The complex nature of urine means that a simple "dilute-and-shoot" method may not be adequate.[2][5]

  • Solution: Implement a robust sample preparation protocol, such as Solid-Phase Extraction (SPE). SPE helps to remove interfering matrix components before LC-MS/MS analysis.[9][10][11] A multi-step SPE protocol can provide cleaner extracts.[12]

Problem 2: My results are inconsistent across different batches of urine samples.

  • Possible Cause: The composition of urine can be highly variable between individuals and even for the same individual at different times.[2] This variability can lead to inconsistent matrix effects.

  • Solution:

    • Thorough Method Validation: Ensure your method is validated using urine from multiple sources to assess the impact of this variability.[1][6]

    • Sample Dilution: In some cases, diluting the urine sample can help reduce the concentration of interfering substances, thereby mitigating matrix effects.[13][14] However, this must be balanced with the need to maintain sufficient sensitivity for the analyte.

    • Optimize Chromatography: Adjusting the chromatographic conditions can help separate Dinoprost and this compound from co-eluting matrix components.[15]

Problem 3: The recovery of this compound is low and variable.

  • Possible Cause: The chosen SPE protocol may not be optimized for prostaglandins, leading to poor and inconsistent recovery.

  • Solution: Optimize the SPE procedure. This includes selecting the appropriate sorbent material (e.g., C18, Oasis HLB), and optimizing the wash and elution steps.[9][12][16] For example, including formic acid in the loading mixture has been shown to improve recoveries of prostaglandins from biological matrices.[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Dinoprost in Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • To a 1 mL aliquot of urine, add the internal standard (this compound).

    • Acidify the sample by adding a solution like 1% formic acid.[9]

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by sequentially passing methanol followed by water through it.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak organic solvent (e.g., 15:85 acetonitrile:water) to remove polar interferences.[16]

  • Elution:

    • Elute Dinoprost and this compound from the cartridge using an appropriate organic solvent like ethyl acetate or methanol.[16]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Dinoprost Analysis

The following are example parameters and should be optimized for your specific instrument.

ParameterSetting
LC Column C18 reversed-phase column
Mobile Phase A 0.1% Formic acid in water[17]
Mobile Phase B 0.1% Formic acid in acetonitrile[17]
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 25 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode[18][19]
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Dinoprost) Example: m/z 353 -> 193[20]
MRM Transition (this compound) Example: m/z 357 -> 197[20]

Data Presentation

Table 1: Acceptance Criteria for Matrix Effect Evaluation

This table summarizes the FDA's guidance on acceptable limits for matrix effect validation.[1]

ParameterAcceptance Criteria
Number of Matrix Sources At least 6 different individual sources
QC Levels Low and High Concentrations
Replicates per Source At least 3
Accuracy Within ±15% of nominal concentration
Precision (CV%) ≤ 15%
Table 2: Example LC-MS/MS MRM Transitions for Prostaglandins

This table provides examples of MRM transitions that can be used for the analysis of Dinoprost and its deuterated internal standard. Note that optimal transitions should be determined empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Dinoprost (PGF2α)353193[20]
This compound (PGF2α-d4)357197[20]
Dinoprostone (PGE2)351.2189.5[17]
Dinoprostone-d4 (PGE2-d4)355.2275.5[17]

Visualizations

Matrix_Effect_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing & Quantification Urine Urine Sample Spike Spike with this compound Urine->Spike SPE Solid-Phase Extraction (SPE) Spike->SPE Elute Elution & Evaporation SPE->Elute Reconstitute Reconstitution Elute->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection (MRM) Data Data Acquisition Peak Peak Integration (Dinoprost & this compound) MS->Peak Data->Peak Ratio Calculate Peak Area Ratio (Analyte/IS) Peak->Ratio CalCurve Quantify using Calibration Curve Ratio->CalCurve Result Final Concentration CalCurve->Result

Caption: Workflow for Dinoprost analysis in urine.

Ion_Suppression_Concept cluster_source ESI Source cluster_gas_phase Gas Phase Analyte Dinoprost Droplet Charged Droplet Analyte->Droplet IS This compound IS->Droplet Matrix Urine Matrix Components Matrix->Droplet Analyte_ion [Dinoprost-H]- Matrix->Analyte_ion Ion Suppression (Competition for Charge) IS_ion [this compound-H]- Matrix->IS_ion Droplet->Analyte_ion Ion Evaporation Droplet->IS_ion MS_Inlet MS Inlet Analyte_ion->MS_Inlet IS_ion->MS_Inlet

Caption: Concept of ion suppression in ESI-MS.

References

How to resolve co-elution of Dinoprost and Dinoprost-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Dinoprost and its deuterated internal standard, Dinoprost-d4, during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why do Dinoprost and this compound co-elute?

A1: Dinoprost and its deuterated internal standard, this compound, are structurally almost identical. The only difference is the presence of four deuterium atoms in this compound.[1][2] In reversed-phase liquid chromatography, separation is primarily based on hydrophobicity. Since the substitution of hydrogen with deuterium only results in a very subtle change in physicochemical properties, the two compounds exhibit nearly identical retention times on standard C18 columns, leading to co-elution.

Q2: Is complete baseline separation of Dinoprost and this compound necessary for accurate quantification?

A2: While not always strictly necessary for quantification with tandem mass spectrometry (MS/MS) due to the mass difference, achieving at least partial chromatographic separation is highly recommended. Partial separation helps to minimize potential matrix effects, where co-eluting endogenous compounds can interfere with the ionization of the analyte and internal standard differently, leading to inaccurate results. It also reduces the risk of crosstalk between the MS/MS channels if the isolation window of the mass spectrometer is not sufficiently narrow.

Q3: What is the "inverse isotope effect" and how does it affect the chromatography of this compound?

A3: The "inverse isotope effect" is a phenomenon observed in reversed-phase chromatography where deuterated compounds elute slightly earlier than their non-deuterated counterparts. This is attributed to the fact that carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, which can lead to subtle differences in intermolecular interactions with the stationary phase. This effect can be exploited to achieve separation between Dinoprost and this compound.

Q4: Can I use a different internal standard to avoid the co-elution issue?

A4: While using a different, structurally similar prostaglandin as an internal standard is an option, a stable isotope-labeled internal standard like this compound is generally preferred. This is because it most closely mimics the chromatographic behavior and ionization efficiency of the analyte, providing the most accurate correction for variations during sample preparation and analysis. The goal should be to optimize the method to resolve the co-elution rather than switching to a less ideal internal standard.

Troubleshooting Guide: Resolving Co-elution of Dinoprost and this compound

This guide provides a systematic approach to troubleshoot and resolve the co-elution of Dinoprost and its deuterated internal standard.

Problem: Dinoprost and this compound are co-eluting on a standard C18 column.

Solution Workflow:

CoElution_Troubleshooting start Start: Co-elution of Dinoprost & this compound optimize_gradient 1. Optimize Gradient Profile (Shallower Gradient) start->optimize_gradient check_resolution1 Resolution Improved? optimize_gradient->check_resolution1 adjust_flow_temp 2. Adjust Flow Rate & Temperature (Lower Flow Rate, Optimize Temperature) check_resolution1->adjust_flow_temp No end_success End: Co-elution Resolved check_resolution1->end_success Yes check_resolution2 Resolution Improved? adjust_flow_temp->check_resolution2 change_column 3. Change Column Chemistry (e.g., Phenyl-Hexyl) check_resolution2->change_column No check_resolution2->end_success Yes check_resolution3 Resolution Improved? change_column->check_resolution3 modify_mobile_phase 4. Modify Mobile Phase (Organic Solvent, Additives) check_resolution3->modify_mobile_phase No check_resolution3->end_success Yes check_resolution4 Resolution Improved? modify_mobile_phase->check_resolution4 check_resolution4->end_success Yes end_failure End: Further Method Development Required check_resolution4->end_failure No

Caption: Troubleshooting workflow for resolving co-elution.

Detailed Steps:

  • Optimize the Gradient Profile:

    • Action: Implement a shallower gradient. A slow rate of change in the mobile phase composition increases the time the analytes interact with the stationary phase, enhancing the subtle differences in their physicochemical properties.

    • Example: If your current gradient is 30-80% B in 5 minutes, try extending the gradient to 30-60% B over 10 minutes.

  • Adjust Flow Rate and Temperature:

    • Action: Lower the flow rate. This can improve separation efficiency by allowing more time for equilibrium between the mobile and stationary phases.

    • Action: Optimize the column temperature. Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer. Experiment with temperatures in the range of 30-50°C to find the optimal balance between resolution and analysis time.

  • Change Column Chemistry:

    • Action: Switch to a column with a different stationary phase chemistry. While C18 columns are a good starting point, alternative phases can offer different selectivity.

    • Recommendation: A phenyl-hexyl stationary phase is a strong candidate. The phenyl groups can introduce π-π interactions with the double bonds in the prostaglandin structure, providing a different separation mechanism that can help resolve the closely related Dinoprost and this compound.

  • Modify the Mobile Phase:

    • Action: Change the organic modifier. If you are using acetonitrile, try methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

    • Action: Adjust mobile phase additives. While formic acid is commonly used to improve peak shape and ionization, experimenting with low concentrations of other additives like ammonium formate might subtly influence the interactions with the stationary phase.

Experimental Protocol: Optimized UHPLC-MS/MS Method for the Separation of Dinoprost and this compound

This protocol provides a detailed methodology for the separation and quantification of Dinoprost, utilizing this compound as an internal standard, with a focus on resolving their co-elution.

1. Sample Preparation (Human Plasma)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below).

  • Vortex for 30 seconds and transfer to a UHPLC vial.

2. UHPLC Conditions

ParameterRecommended Condition
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See table below

Gradient Program:

Time (min)% B
0.025
8.055
8.195
10.095
10.125
12.025

3. Mass Spectrometry Conditions

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 500°C
Capillary Voltage -3.5 kV
MRM Transitions See table below

MRM Transitions and Parameters:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Dinoprost353.2193.125
This compound357.2197.125

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalyteRetention Time (min) (Expected)Precursor Ion (m/z)Product Ion (m/z)
This compound~5.2357.2197.1
Dinoprost~5.3353.2193.1

Table 2: Method Validation Parameters (Illustrative)

ParameterDinoprost
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) >0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy at LLOQ 85-115%
Precision at LLOQ (%CV) <15%
Matrix Effect 90-110%
Recovery >85%

Visualization of the Proposed Separation

Chromatogram cluster_0 Illustrative Chromatogram of Resolved Peaks Time (min) Time (min) Intensity Intensity (AU) 0 0 7 7 0->7 1 1 2 2 3 3 4 4 5 5 6 6 0,0 0,0 0,5 0,5 0,0->0,5 This compound 5.2 min This compound Dinoprost 5.3 min Dinoprost 4.8,0 4.8,0 5.2,4 5.2,4 5.6,0 5.6,0 4.9,0 4.9,0 5.3,4.5 5.3,4.5 5.7,0 5.7,0 draw draw2

Caption: Illustrative chromatogram showing the separation of this compound and Dinoprost.

References

Best practices for preparing Dinoprost-d4 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing and using Dinoprost-d4 stock solutions. Find troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a deuterated form of Dinoprost (Prostaglandin F2α, PGF2α). It is primarily used as an internal standard in mass spectrometry-based applications, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of endogenous Dinoprost.[1] The deuterium labeling provides a distinct mass-to-charge ratio, allowing it to be distinguished from the unlabeled analyte while sharing similar chemical and physical properties.

Q2: In what form is this compound typically supplied?

This compound is often supplied as a pre-made solution in an organic solvent, such as methyl acetate, at a specific concentration (e.g., 100 µg/mL).[2] It can also be available as a crystalline solid or a neat oil. Always refer to the product datasheet for the specific formulation.

Q3: What are the recommended storage conditions for this compound?

It is recommended to store this compound, whether in solution or as a solid, at -20°C.[2][3] Under these conditions, it is generally stable for at least two years.[2][3]

Q4: How do I prepare a stock solution if I have solid this compound?

If you have solid this compound, you will need to dissolve it in an appropriate organic solvent. Detailed instructions are provided in the Experimental Protocols section below. It is crucial to use a high-purity, anhydrous solvent to ensure stability and prevent degradation.

Q5: Can I prepare aqueous solutions of this compound?

While this compound has some solubility in aqueous buffers like PBS (pH 7.2), it is generally more soluble in organic solvents.[2] Direct preparation of aqueous stock solutions can be challenging. A common practice is to prepare a concentrated stock solution in an organic solvent (e.g., ethanol or DMSO) and then dilute it into the aqueous buffer for your experiment.[4] Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound powder/oil will not dissolve. - Use of an inappropriate solvent.- The solvent is not of high purity or contains water.- Insufficient mixing.- Ensure you are using a recommended solvent (see solubility data below).- Use fresh, anhydrous, high-purity solvent.- Vortex or sonicate the solution briefly to aid dissolution. Gentle warming may also help, but be cautious of potential degradation.
Precipitation observed after diluting the stock solution in an aqueous buffer. - The final concentration exceeds the aqueous solubility of this compound.- The concentration of the organic co-solvent is too low to maintain solubility.- Perform a stepwise dilution: first dilute the stock in a smaller volume of the aqueous buffer, mix well, and then add this to the final volume.- Increase the percentage of the organic co-solvent in the final working solution, if your experiment allows.- Pre-warming the aqueous buffer to 37°C before adding the stock solution can sometimes improve solubility.
Inconsistent or inaccurate quantitative results in LC-MS analysis. - Chromatographic Shift: Deuterated standards can sometimes elute slightly earlier than the non-deuterated analyte in reverse-phase chromatography, leading to differential matrix effects.- Isotopic Exchange: Loss of deuterium atoms and replacement with hydrogen from the solvent or sample matrix. This is more likely with acidic or basic conditions.- Contamination: The internal standard may be contaminated with the unlabeled analyte.- Verify Co-elution: Overlay the chromatograms of the analyte and internal standard to ensure they elute together. If not, consider adjusting the chromatographic method.- Control pH: Avoid storing or analyzing samples in strongly acidic or basic solutions to minimize back-exchange.- Check Purity: Analyze the internal standard solution alone to check for the presence of the unlabeled analyte. The signal for the unlabeled analyte should be negligible.
Variable internal standard signal across samples. - Inconsistent addition of the internal standard to each sample.- Differential matrix effects where the internal standard and analyte are affected differently by components in the sample matrix.- Use a calibrated pipette to add a consistent volume of the internal standard solution to every sample, standard, and quality control.- Perform a post-extraction addition experiment to evaluate the matrix effect. If significant, further sample cleanup may be necessary.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethylformamide (DMF)>100 mg/mL[2]
Dimethyl sulfoxide (DMSO)>100 mg/mL[2]
Ethanol>100 mg/mL[2]
PBS (pH 7.2)>10 mg/mL[2]
10 mM Sodium Carbonate (Na2CO3)>6.5 mg/mL[2]

Note: Solubility data is based on the unlabeled compound, Dinoprost (PGF2α), but is a reliable indicator for this compound.

Experimental Protocols

Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution from Solid

Materials:

  • This compound (solid/neat form)

  • Anhydrous ethanol (high purity)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL)

  • Glass vial with a PTFE-lined cap

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance and transfer it to a 1 mL volumetric flask. Record the exact weight.

  • Dissolution: Add a small amount of anhydrous ethanol to the volumetric flask (approximately 0.5 mL). Gently swirl or vortex the flask to dissolve the this compound. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Bringing to Volume: Once the solid is completely dissolved, carefully add anhydrous ethanol to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a clean glass vial with a PTFE-lined cap. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution at -20°C.

Protocol 2: Preparation of Working Solutions for LC-MS Calibration Curve

Materials:

  • 1 mg/mL this compound stock solution

  • Appropriate solvent for dilution (e.g., methanol, acetonitrile, or a mixture compatible with your mobile phase)

  • Calibrated micropipettes and sterile tips

  • Microcentrifuge tubes or autosampler vials

Procedure:

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate stock solution (e.g., 10 µg/mL) by diluting the 1 mg/mL primary stock solution. For example, add 10 µL of the 1 mg/mL stock to 990 µL of the diluent solvent.

  • Serial Dilutions: Perform a series of dilutions from your intermediate or primary stock solution to create a range of calibration standards. For example, to prepare a 1 µg/mL standard from a 10 µg/mL intermediate stock, add 100 µL of the intermediate stock to 900 µL of the diluent.

  • Final Spiking Solution: The final working solution will be spiked into your samples, calibration standards, and quality controls. The concentration of this solution should be chosen so that the final concentration in the sample is appropriate for your LC-MS method.

  • Storage: Prepare fresh working solutions daily if possible. If storage is necessary, store them in tightly sealed vials at -20°C for short periods.

Visualizations

experimental_workflow Experimental Workflow for Quantification using this compound cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Internal Standard (IS) Solution prep_stock->prep_working add_is Add IS to Samples, Standards, and QCs prep_working->add_is prep_cal Prepare Calibration Standards prep_cal->add_is extract Sample Extraction (e.g., SPE, LLE) add_is->extract evap Evaporate & Reconstitute extract->evap lcms LC-MS/MS Analysis evap->lcms integrate Peak Integration lcms->integrate calculate Calculate Analyte/IS Ratio & Quantify integrate->calculate PGF2a_signaling Dinoprost (PGF2α) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_response Cellular Response PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC response Physiological Effects (e.g., Smooth Muscle Contraction, Proliferation) Ca_release->response MAPK_cascade MAPK Cascade (e.g., ERK1/2) PKC->MAPK_cascade Activates MAPK_cascade->response

References

Technical Support Center: Enhancing Low-Level Dinoprost Detection with Dinoprost-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive and accurate quantification of Dinoprost using its deuterated internal standard, Dinoprost-d4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to ensure the robustness and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard for Dinoprost analysis?

A1: this compound is a stable isotope-labeled version of Dinoprost (Prostaglandin F2α), where four hydrogen atoms have been replaced with deuterium atoms. It is the ideal internal standard for quantitative analysis of Dinoprost by LC-MS/MS for several reasons:

  • Similar Chemical and Physical Properties: this compound has nearly identical chemical and physical properties to Dinoprost, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[1]

  • Co-elution: In most chromatographic systems, this compound co-elutes with Dinoprost. This is crucial because it means both compounds experience the same matrix effects (ion suppression or enhancement) at the same time, allowing for accurate correction.

  • Mass Differentiation: The mass difference between Dinoprost (m/z 353.2) and this compound (m/z 357.3) allows the mass spectrometer to distinguish between the analyte and the internal standard.[2]

Q2: What are the optimal storage conditions for this compound standards?

A2: For long-term stability, this compound solutions should be stored at -20°C.[3] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q3: What are "matrix effects," and how can they impact my Dinoprost analysis?

A3: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[4] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[4] The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects.[4]

Q4: I am observing a slight separation between the peaks of Dinoprost and this compound. Is this normal, and how can it affect my results?

A4: A small chromatographic shift between a deuterated internal standard and its native analyte is a known phenomenon called the "isotope effect." While often minor, it can become problematic if the separation is significant enough that the two compounds do not experience the same degree of matrix effects. This can compromise the accuracy of your quantification.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Contamination/Void * Flush the column with a strong solvent series (e.g., isopropanol, then acetonitrile).* If the problem persists, consider replacing the guard column or the analytical column.
Inappropriate Injection Solvent * Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.
Secondary Interactions with Stationary Phase * Adjust the mobile phase pH or ionic strength to minimize secondary interactions.
Extra-Column Volume * Minimize the length and diameter of tubing between the injector, column, and mass spectrometer. Ensure all fittings are properly connected.
Issue 2: High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation * Ensure consistent timing and technique for all sample preparation steps, especially for manual solid-phase extraction (SPE).* Verify the accuracy and precision of all pipettes and dispensers.
Matrix Effects * Confirm that Dinoprost and this compound are co-eluting. If not, adjust the chromatographic method to achieve co-elution.* Evaluate different sample cleanup strategies to reduce matrix components.
Instrument Instability * Check for fluctuations in pump pressure and ensure a stable spray in the ion source.* Clean the ion source components (e.g., capillary, skimmer, lenses) as part of routine maintenance.
Internal Standard Degradation * Prepare fresh working solutions of this compound from a stock aliquot. Avoid using solutions that have undergone multiple freeze-thaw cycles.
Issue 3: Low Signal Intensity or Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal Mass Spectrometer Parameters * Optimize ion source parameters (e.g., gas flows, temperature, spray voltage) and compound-specific parameters (e.g., collision energy, declustering potential) for both Dinoprost and this compound.
Poor Extraction Recovery * Optimize the solid-phase extraction (SPE) protocol. Ensure proper conditioning, loading, washing, and elution steps.* Evaluate different SPE sorbents to find the one with the best recovery for Dinoprost.
Ion Suppression * Improve sample cleanup to remove interfering matrix components.* Adjust the chromatography to separate Dinoprost from the suppression zone.
Analyte Adsorption * Use polypropylene or silanized glassware to minimize adsorption of the analyte to container surfaces, especially at low concentrations.
Issue 4: Isotopic Interference (Crosstalk)
Potential Cause Troubleshooting Steps
Natural Isotope Abundance * The natural abundance of ¹³C in Dinoprost can contribute a small signal at the mass of this compound. This is more pronounced at high concentrations of Dinoprost.[1][5]
Isotopic Impurity of the Internal Standard * The this compound standard may contain a small percentage of unlabeled Dinoprost.
In-source Fragmentation * Harsh ion source conditions can sometimes lead to fragmentation that causes isotopic overlap.
Mitigation Strategies * Chromatographic Separation: If there is a slight separation, ensure complete baseline resolution.* MRM Transition Selection: Choose MRM transitions that are unique to each compound and have minimal overlap.* Correction Factor: In cases of unavoidable crosstalk, a correction factor can be experimentally determined and applied to the data.[5]

Experimental Protocols

Solid-Phase Extraction (SPE) of Dinoprost from Human Plasma

This protocol is a general guideline and may require optimization for your specific application and matrix.

  • Sample Pre-treatment:

    • To 1 mL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).

    • Vortex for 10 seconds.

    • Add 100 µL of 1% formic acid in water to acidify the sample. Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.

    • Wash the cartridge with 3 mL of 10% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the Dinoprost and this compound from the cartridge with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

UHPLC-MS/MS Parameters for Dinoprost and this compound Analysis
Parameter Setting
UHPLC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Data Presentation

Table 1: Mass Spectrometry Parameters for Dinoprost and this compound
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
Dinoprost353.2193.12550
Dinoprost353.2309.21550
This compound357.3197.22550
This compound357.3313.31550

Note: These are typical values and should be optimized for your specific instrument.

Table 2: Representative Performance Data for Dinoprost Analysis
Parameter Value Comments
Linearity Range 0.05 - 50 ng/mLr² > 0.995
Lower Limit of Quantification (LLOQ) 0.05 ng/mLSignal-to-noise ratio > 10
Extraction Recovery 85-95%Determined by comparing pre-extraction and post-extraction spiked samples.
Matrix Effect 90-105%Calculated as the ratio of the response in the presence of matrix to the response in a neat solution.[6]
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is acidify Acidify with Formic Acid add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute with Methanol spe->elute dry_recon Dry Down & Reconstitute elute->dry_recon inject Inject into UHPLC dry_recon->inject separate Chromatographic Separation inject->separate ionize Negative ESI separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify using Calibration Curve ratio->quantify

Caption: Experimental workflow for Dinoprost quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor Gq Gq Protein FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Physiological_effects Physiological Effects (e.g., Smooth Muscle Contraction) MAPK_cascade->Physiological_effects

Caption: PGF2α-FP receptor signaling pathway.

References

Validation & Comparative

A Researcher's Guide to the Cross-Validation of Dinoprost Assays with Dinoprost-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the accurate quantification of Dinoprost (Prostaglandin F2α) is critical. This guide provides a comprehensive comparison of Dinoprost assays, highlighting the significant advantages of using its deuterated analogue, Dinoprost-d4, as an internal standard. The inclusion of this compound enhances the robustness and reliability of the assay, a crucial factor in both preclinical and clinical research.

The Critical Role of Internal Standards in Quantitative Analysis

In analytical methodologies such as liquid chromatography-mass spectrometry (LC-MS), variations in sample preparation and instrument response can introduce significant errors. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. The IS helps to correct for these variations, thereby improving the accuracy and precision of the measurements. This compound is the ideal internal standard for Dinoprost analysis due to its identical chemical structure, with the only difference being the presence of four deuterium atoms. This subtle mass difference allows it to be distinguished by the mass spectrometer while ensuring it behaves almost identically to Dinoprost during extraction and ionization.

Performance Characteristics: Dinoprost Assay with and without this compound

The use of this compound significantly improves the performance of the Dinoprost assay. The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Dinoprost quantification, comparing the expected outcomes with and without an appropriate internal standard.

Performance ParameterDinoprost Assay without Internal StandardDinoprost Assay with this compound Internal Standard
**Linearity (R²) **> 0.99> 0.997[1][2][3]
Lower Limit of Quantification (LLOQ) Variable, typically in the low ng/mL rangeConsistent, can reach pg/mL levels[4]
Accuracy (% Bias) Can exceed ±20%Typically within ±5.0%[1][2][3]
Precision (% CV) Can exceed 20%Typically less than 15%[4]
Matrix Effect High susceptibility to ion suppression or enhancementSignificantly minimized
Extraction Recovery Variable and uncorrectedVariations are corrected for by the internal standard

Experimental Protocols

A detailed protocol for the quantification of Dinoprost in a biological matrix (e.g., plasma) using this compound as an internal standard is provided below.

Materials and Reagents
  • Dinoprost analytical standard

  • This compound internal standard

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Solid-phase extraction (SPE) cartridges

  • Calibrated pipettes and laboratory glassware

Sample Preparation and Extraction
  • Spiking: To 100 µL of the biological sample (plasma, urine, etc.), add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration).

  • Protein Precipitation: Add 300 µL of ice-cold methanol to the sample, vortex for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of 10% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Analytical Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Dinoprost and this compound.

Data Analysis

The concentration of Dinoprost in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of Dinoprost.

Visualizing Key Processes

To further clarify the methodologies and biological context, the following diagrams illustrate the experimental workflow and the signaling pathway of Dinoprost.

experimental_workflow Experimental Workflow for Dinoprost Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with this compound (Internal Standard) sample->spike precipitate Protein Precipitation (Methanol) spike->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification (Peak Area Ratio vs. Calibration Curve) data->quant

Experimental Workflow for Dinoprost Quantification.

Dinoprost, also known as Prostaglandin F2α, exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[5][6] This interaction initiates a cascade of intracellular signaling events.

dinoprost_signaling Simplified Dinoprost (PGF2α) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dinoprost Dinoprost (PGF2α) fp_receptor FP Receptor dinoprost->fp_receptor Binds to g_protein Gq/11 fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 -> dag DAG pip2->dag -> ca2 Ca²⁺ Release ip3->ca2 Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Physiological Response (e.g., Smooth Muscle Contraction) ca2->cellular_response mapk MAPK Cascade (Ras, ERK) pkc->mapk Activates gene_expression Changes in Gene Expression mapk->gene_expression Regulates gene_expression->cellular_response

Simplified Dinoprost (PGF2α) Signaling Pathway.

Upon binding, the activated FP receptor stimulates the Gq alpha subunit of the G protein, which in turn activates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These events lead to the activation of downstream signaling cascades, including the MAP kinase pathway, ultimately resulting in various physiological responses such as smooth muscle contraction.[5][8]

Conclusion

The cross-validation of Dinoprost assays with this compound demonstrates a clear enhancement in assay performance. The use of a stable isotope-labeled internal standard like this compound is indispensable for achieving the high levels of accuracy, precision, and robustness required in regulated and research environments. By correcting for variability throughout the analytical process, this compound ensures the generation of reliable and reproducible data for the quantification of Dinoprost.

References

A Comparative Guide to Dinoprost-d4 and Other Prostaglandin Internal Standards for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of prostaglandins by mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. Dinoprost-d4 (Prostaglandin F2α-d4), a deuterated analog of Dinoprost (PGF2α), is a widely utilized internal standard. This guide provides an objective comparison of this compound with other commonly used prostaglandin internal standards, supported by experimental data and detailed protocols.

Performance Comparison of Prostaglandin Internal Standards

The ideal internal standard should co-elute with the analyte, exhibit similar ionization efficiency, and compensate for variations in sample preparation and matrix effects. Deuterated prostaglandins are considered the gold standard for this purpose. Below is a comparison of key characteristics of this compound and other prostaglandin internal standards.

Internal StandardAnalyteMolecular FormulaMolecular WeightDeuterium LabelingKey Features
This compound (PGF2α-d4) Dinoprost (PGF2α)C₂₀H₃₀D₄O₅358.54 deuterium atomsCo-elutes with PGF2α, corrects for matrix effects and procedural losses in PGF2α analysis.
Prostaglandin E2-d4 (PGE2-d4) Prostaglandin E2 (PGE2)C₂₀H₂₈D₄O₅356.54 deuterium atoms[1]Widely used for PGE2 quantification, demonstrating good linearity and precision in LC-MS/MS assays.[2]
Prostaglandin D2-d4 (PGD2-d4) Prostaglandin D2 (PGD2)C₂₀H₂₈D₄O₅356.54 deuterium atomsEssential for the accurate quantification of the unstable PGD2 isomer.
8-iso-Prostaglandin F2α-d4 8-iso-Prostaglandin F2αC₂₀H₃₀D₄O₅357.54 deuterium atomsUsed to compensate for matrix effects in the analysis of this important oxidative stress biomarker.[3]
Misoprostol-d5 MisoprostolC₂₂H₃₃D₅O₅387.65 deuterium atomsAn effective internal standard for the quantification of the synthetic prostaglandin E1 analog, misoprostol.

Experimental Data: Mass Spectrometry Parameters

The following table summarizes typical mass spectrometry parameters for the analysis of prostaglandins using their respective deuterated internal standards. These parameters are crucial for setting up a selective and sensitive LC-MS/MS method.

AnalyteInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Dinoprost (PGF2α)This compound 353.2193.1~25Negative ESI
Prostaglandin E2 (PGE2)PGE2-d4351.2271.2~20Negative ESI
Prostaglandin D2 (PGD2)PGD2-d4351.2271.2~20Negative ESI
8-iso-PGF2α8-iso-PGF2α-d4353.2193.128[3]Negative ESI[3]
MisoprostolMisoprostol-d5381.3283.2~20Positive ESI

Experimental Protocol: Quantification of Prostaglandins in Biological Matrices using LC-MS/MS

This section provides a detailed methodology for the extraction and quantification of prostaglandins from a biological matrix (e.g., plasma, cell culture supernatant) using a deuterated internal standard.

1. Sample Preparation and Extraction

  • Internal Standard Spiking: To 500 µL of the biological sample, add a known amount (e.g., 10 µL of a 100 ng/mL solution) of the deuterated internal standard (e.g., this compound for PGF2α analysis).[2]

  • Acidification: Acidify the sample to a pH of approximately 3.5 with a dilute acid (e.g., 1 M citric acid or 0.1% formic acid) to protonate the prostaglandins.

  • Liquid-Liquid Extraction (LLE):

    • Add 2 mL of an organic solvent mixture, such as hexane/ethyl acetate (1:1, v/v), to the sample.[2]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 4°C to separate the phases.[2]

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step twice more and combine the organic phases.[2]

  • Solid-Phase Extraction (SPE) (Alternative to LLE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the acidified sample onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the prostaglandins with a high-organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is commonly used.[3]

    • Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (0.1%), is typically employed to achieve good separation of the prostaglandin isomers.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) for reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization: Use a heated electrospray ionization (HESI) source, typically in negative ion mode for most prostaglandins.

    • Detection Mode: Operate the triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode to monitor the specific precursor-to-product ion transitions for the analyte and the internal standard.

    • Optimization: Optimize the spray voltage, vaporizer temperature, sheath gas flow, and collision energy for each analyte and internal standard to achieve maximum sensitivity.[3]

3. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the non-labeled prostaglandin into a blank matrix. Process these standards in the same way as the unknown samples.

  • Quantification: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Prostaglandin F2α (PGF2α) Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of PGF2α to its receptor, the FP receptor. This interaction leads to the activation of various downstream pathways that regulate cellular processes.[4][5][6][7]

PGF2a_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a PGF2α FP_receptor FP Receptor PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2->Cellular_Response Leads to ERK ERK PKC->ERK Activates ERK->Cellular_Response Contributes to

Caption: PGF2α signaling cascade.

Experimental Workflow for Prostaglandin Quantification

The diagram below outlines the key steps involved in a typical LC-MS/MS workflow for the quantification of prostaglandins using a deuterated internal standard.

LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spiking Spike with This compound Sample->Spiking Extraction Sample Extraction (LLE or SPE) Spiking->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: LC-MS/MS workflow for prostaglandin analysis.

References

Dinoprost-d4: A Precision Tool for Prostaglandin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalytical research, particularly in the study of inflammatory processes and lipid signaling, the accurate quantification of prostaglandins is paramount. Dinoprost-d4, a stable isotope-labeled internal standard for Dinoprost (Prostaglandin F2α, PGF2α), offers a high degree of precision in mass spectrometry-based assays. This guide provides a comparative overview of the analytical performance of this compound and other deuterated prostaglandin standards, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Comparative Precision of Deuterated Prostaglandin Internal Standards

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry, as they co-elute with the analyte of interest and experience similar ionization effects, thus correcting for matrix effects and variability in sample processing. The precision of an assay is typically evaluated by its intra-assay and inter-assay coefficients of variation (CV), which should ideally be below 15%.

While a direct head-to-head comparison of all deuterated prostaglandin standards under identical experimental conditions is not extensively available in published literature, a synthesis of data from various validation studies demonstrates the consistently high performance of these internal standards.

Internal StandardAnalyteIntra-Assay Precision (% CV)Inter-Assay Precision (% CV)MatrixAnalytical Method
This compound (PGF2α-d4) Dinoprost (PGF2α)Typically < 15% (Inferred from similar assays)Typically < 15% (Inferred from similar assays)Biological Fluids/TissuesLC-MS/MS
PGE2-d4 Prostaglandin E2 (PGE2)< 5%[1][2]< 5%[1][2]Cell Culture SupernatantsLC-MS/MS
PGD2-d4 Prostaglandin D2 (PGD2)< 5%[1][2]< 5%[1][2]Cell Culture SupernatantsLC-MS/MS
Various Deuterated Standards Prostaglandins D2 and E2< 14.5%[3]< 14.5%[3]Mouse Ear Edema SamplesHPLC-MS/MS

Note: The precision values for this compound are inferred based on the performance of structurally similar deuterated prostaglandin standards in validated LC-MS/MS assays. The other data points are derived from specific studies and demonstrate the high precision achievable with this class of internal standards.

Experimental Protocol: Quantification of Prostaglandins using LC-MS/MS with a Deuterated Internal Standard

This protocol provides a representative workflow for the quantification of prostaglandins in biological samples using a deuterated internal standard such as this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 500 µL aliquot of the biological sample (e.g., cell culture supernatant, plasma), add 20 µL of the deuterated internal standard solution (e.g., this compound, 100 ng/mL).

  • To prevent free radical-catalyzed peroxidation, add 40 µL of 1 M citric acid and 5 µL of 10% butylated hydroxytoluene (BHT).

  • Add 2 mL of a hexane/ethyl acetate (1:1, v/v) solution and vortex for 1 minute.

  • Centrifuge at 4°C to separate the phases.

  • Transfer the upper organic phase to a clean tube.

  • Repeat the extraction step twice more, combining the organic phases.

  • Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 200 µL of a suitable solvent (e.g., methanol/10 mM ammonium acetate buffer, pH 8.5, 1:3, v/v) for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient tailored to the specific prostaglandins being analyzed.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard. For example:

      • Dinoprost (PGF2α): m/z 353.2 → [specific product ion]

      • This compound (PGF2α-d4): m/z 357.2 → [corresponding product ion]

    • Collision Energy and other MS parameters: Optimize for each specific analyte and instrument.

3. Data Analysis

  • Quantify the analyte by calculating the peak area ratio of the analyte to the deuterated internal standard.

  • Generate a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of Dinoprost, the following diagrams are provided.

experimental_workflow Experimental Workflow for Prostaglandin Quantification cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample add_is Add this compound (Internal Standard) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Processing (Peak Area Ratio) lcms->data_analysis quantification Quantification data_analysis->quantification

Caption: A schematic of the experimental workflow for prostaglandin quantification.

pgf2a_signaling Dinoprost (PGF2α) Signaling Pathway PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor (Gq-coupled) PGF2a->FP_receptor PLC Phospholipase C (PLC) FP_receptor->PLC Rho Rho Pathway FP_receptor->Rho IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., smooth muscle contraction) Ca_release->Downstream PKC->Downstream Rho->Downstream

Caption: The signaling pathway of Dinoprost (PGF2α) via the FP receptor.

References

Dinoprost-d4: A Comparison Guide for Proficiency Testing in Clinical Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dinoprost-d4 (PGF2α-d4) as an internal standard for proficiency testing in clinical laboratories, focusing on its application in the quantitative analysis of prostaglandins. The information presented is supported by experimental data and detailed methodologies to assist laboratories in ensuring the accuracy and reliability of their analytical results.

Introduction to Proficiency Testing and the Role of Internal Standards

Proficiency testing (PT) is a critical component of quality assurance in clinical laboratories, designed to assess the performance of individual laboratories for specific tests or measurements and to monitor their continuing performance.[1][2] Participation in PT programs allows laboratories to compare their results with those of other laboratories, helping to identify potential analytical errors and improve the overall quality of their services.[1]

In quantitative analysis, particularly in complex biological matrices, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results.[3] These standards, such as this compound, are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes.[4] This allows them to be distinguished by mass spectrometry. By adding a known amount of the internal standard to the sample at the beginning of the analytical process, it is possible to correct for variations in sample preparation, extraction efficiency, and instrument response.[3][5]

This compound in Prostaglandin Analysis

This compound is the deuterated form of Dinoprost (Prostaglandin F2α), a biologically active prostaglandin involved in various physiological and pathological processes.[4] Its structural similarity to endogenous prostaglandins makes it an ideal internal standard for their quantification in biological samples like plasma, urine, and cell culture supernatants.[5][6]

The primary analytical technique for the quantification of prostaglandins is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] This method offers high sensitivity, selectivity, and throughput for the simultaneous detection of multiple prostaglandins.[7][9]

Comparison of Analytical Performance

The use of a deuterated internal standard like this compound significantly improves the analytical performance of LC-MS/MS methods for prostaglandin analysis. The following table summarizes the key performance characteristics with and without the use of an appropriate internal standard.

Performance MetricWithout Internal StandardWith this compound as Internal StandardSupporting Evidence
Accuracy Prone to inaccuracies due to matrix effects and variations in sample recovery.[2][3]High accuracy by correcting for sample loss during preparation and ion suppression/enhancement in the MS source.[5][6]Studies demonstrate that using deuterated standards minimizes the impact of matrix effects, leading to more accurate quantification.[8]
Precision Lower precision (higher coefficient of variation) due to uncorrected variability in the analytical process.High precision with typical coefficients of variation less than 5%, ensuring reproducible results.[5][6]Validation data from published methods consistently show low relative standard deviation (RSD) when using deuterated internal standards.[5][6]
Linearity May exhibit non-linear calibration curves due to uncompensated matrix effects.Excellent linearity over a wide dynamic range, typically from pg/mL to ng/mL concentrations.[6][8]Calibration curves constructed using the ratio of the analyte to the internal standard show high coefficients of determination (R² > 0.99).[6]
Limit of Quantification (LOQ) Higher LOQ as the signal-to-noise ratio is affected by background interference.Lower LOQ, enabling the detection of low-abundance prostaglandins in biological samples.[5]The use of an internal standard improves the signal-to-noise ratio, allowing for the reliable quantification of analytes at lower concentrations.[5]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A common method for extracting prostaglandins from biological fluids is solid-phase extraction.[5][7]

Workflow for Solid-Phase Extraction of Prostaglandins

SPE_Workflow start Start: Biological Sample (e.g., 500 µL) add_is Spike with this compound (e.g., 20 µL of 100 ng/mL) start->add_is acidify Acidify with Citric Acid (e.g., 40 µL of 1 M) add_is->acidify extract Liquid-Liquid Extraction (e.g., 2 mL Hexane/Ethyl Acetate) acidify->extract vortex Vortex and Centrifuge extract->vortex collect Collect Organic Phase vortex->collect dry Evaporate to Dryness (under Nitrogen) collect->dry reconstitute Reconstitute in Mobile Phase (e.g., 200 µL) dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the extraction of prostaglandins from biological samples.

Detailed Steps:

  • A 500 µL aliquot of the biological sample (e.g., cell culture supernatant) is spiked with 20 µL of a 100 ng/mL solution of this compound.[5]

  • The sample is acidified by adding 40 µL of 1 M citric acid.[5]

  • Prostaglandins are extracted by adding 2 mL of a hexane/ethyl acetate (1:1, v/v) solution, followed by vortexing for 1 minute.[5]

  • After centrifugation, the upper organic phase is collected.[5]

  • The extraction process is repeated twice more, and the organic phases are combined.[5]

  • The combined organic phase is evaporated to dryness under a stream of nitrogen.[5]

  • The residue is reconstituted in 200 µL of the mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Typical LC-MS/MS Workflow

LCMS_Workflow injection Sample Injection (e.g., 2 µL) separation UPLC Separation (C18 column) injection->separation ionization Electrospray Ionization (ESI) (Negative Mode) separation->ionization ms1 Quadrupole 1 (Q1) (Precursor Ion Selection) ionization->ms1 cid Quadrupole 2 (Q2) (Collision-Induced Dissociation) ms1->cid ms2 Quadrupole 3 (Q3) (Product Ion Selection) cid->ms2 detection Detector ms2->detection quantification Data Analysis and Quantification detection->quantification

Caption: A typical workflow for LC-MS/MS analysis of prostaglandins.

Instrumental Parameters:

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 reversed-phase column is commonly used for the separation of prostaglandins.[6]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is often employed.[8]

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for prostaglandins.[6]

  • Mass Spectrometry: A triple quadrupole (QqQ) mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode for quantification.[6]

MRM Transitions: The following table provides example MRM transitions for Dinoprost and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Dinoprost (PGF2α)353.2193.2Negative
This compound (PGF2α-d4) 357.2 197.2 Negative

Note: The specific m/z values may vary slightly depending on the instrument and experimental conditions.

Signaling Pathway of Dinoprost (PGF2α)

Understanding the biological context of the analyte is crucial for researchers. Dinoprost exerts its effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.

Simplified Signaling Pathway of Dinoprost

PGF2a_Signaling PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor binds Gq Gq protein FP_receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_response Cellular Response Ca_release->Cellular_response PKC_activation->Cellular_response

Caption: Simplified signaling pathway of Dinoprost (PGF2α).

Conclusion

This compound is an essential tool for proficiency testing and routine quantitative analysis of prostaglandins in clinical laboratories. Its use as an internal standard in LC-MS/MS methods significantly enhances the accuracy, precision, and reliability of the results. By correcting for analytical variability, this compound enables laboratories to confidently report prostaglandin concentrations, which is crucial for both clinical diagnostics and research in various fields, including inflammation, oncology, and reproductive medicine. The detailed protocols and comparative data provided in this guide serve as a valuable resource for laboratories aiming to establish and maintain high standards in prostaglandin analysis.

References

A Comparative Analysis of Dinoprost and its Metabolites Utilizing Dinoprost-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Dinoprost (prostaglandin F2α) and its primary metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), utilizing Dinoprost-d4 as a stable isotope-labeled internal standard for accurate quantification. This document is intended to support research and development activities by providing objective performance comparisons backed by experimental data and detailed methodologies.

Introduction

Dinoprost, a naturally occurring prostaglandin, plays a crucial role in various physiological processes, including uterine muscle contraction and luteolysis.[1][2] Its rapid metabolism in the body necessitates sensitive and specific analytical methods to distinguish and quantify the parent drug from its metabolites for pharmacokinetic and pharmacodynamic studies. The use of a deuterated internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[3]

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of Dinoprost and its major metabolite, PGFM, using this compound as an internal standard. This data is essential for developing and validating robust bioanalytical methods.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Internal StandardPrecursor Ion (m/z)Product Ion (m/z)
Dinoprost (PGF2α) 353.2193.1This compound 357.2197.2
PGFM 355.2163.1This compound 357.2197.2

Table 1: Mass Spectrometry Parameters for Dinoprost and PGFM Analysis. Data compiled from representative LC-MS/MS methods.

Experimental Protocols

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous determination of Dinoprost and its metabolites. Below is a representative experimental protocol.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Pre-treatment: To 1 mL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte levels). Acidify the sample with 100 µL of 2% formic acid.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove interfering substances.

  • Elution: Elute Dinoprost and its metabolites with 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly employed.

  • Flow Rate: A flow rate of 0.3 mL/min is a standard starting point.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

Visualizations

Dinoprost Metabolism Workflow

The following diagram illustrates the metabolic conversion of Dinoprost to its primary metabolite, PGFM, and the role of this compound in the analytical workflow.

cluster_0 Biological System cluster_1 Analytical Workflow Dinoprost Dinoprost (PGF2α) Metabolism Metabolism Dinoprost->Metabolism Enzymatic Conversion PGFM PGFM (Metabolite) Metabolism->PGFM Sample Biological Sample (Plasma, Urine, etc.) Extraction Extraction (SPE) Sample->Extraction IS This compound (Internal Standard) IS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Quantitative Data LCMS->Data

Workflow of Dinoprost metabolism and analysis.
Dinoprost Signaling Pathway

Dinoprost exerts its biological effects by binding to the Prostaglandin F2α Receptor (FP), a G-protein coupled receptor. This interaction triggers a cascade of intracellular signaling events.

Dinoprost Dinoprost (PGF2α) FP_receptor FP Receptor Dinoprost->FP_receptor Binds to Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Physiological_effects Physiological Effects (e.g., Smooth Muscle Contraction) Ca_release->Physiological_effects PKC->Physiological_effects

Simplified signaling pathway of Dinoprost.

Conclusion

The comparative analysis of Dinoprost and its metabolites is fundamental for understanding its pharmacology. The use of this compound as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for reliable quantification in complex biological matrices. The experimental protocols and data presented in this guide offer a solid foundation for researchers to develop and implement robust analytical strategies in their studies of this important prostaglandin.

References

The Analytical Edge: A Comparative Guide to the Accuracy and Precision of Dinoprost-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reliable quantification of bioactive lipids is paramount. Dinoprost (Prostaglandin F2α) and its isomers are crucial biomarkers in various physiological and pathological processes. The use of a stable isotope-labeled internal standard is critical for achieving accurate and precise measurements. This guide provides a comprehensive comparison of the performance of Dinoprost-d4 as an internal standard in different biological matrices, supported by experimental data and detailed protocols.

This compound, a deuterated analog of Dinoprost, is widely employed as an internal standard in mass spectrometry-based bioanalysis. Its chemical and physical properties closely mimic the endogenous analyte, allowing it to compensate for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring data integrity. This guide delves into the analytical performance of Dinopoprost-d4 in key biological matrices: plasma, urine, and tissue homogenates.

Comparative Performance of this compound

The accuracy and precision of analytical methods utilizing this compound are consistently high across various biological matrices. The following tables summarize the quantitative data from several studies, showcasing the reliability of this internal standard.

Table 1: Performance of this compound in Plasma

Analytical MethodAnalyte(s)Linearity (ng/mL)LLOQ (pg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%RE) / Recovery (%)
LC-MS/MSIsoprostanesNot SpecifiedNot Specified< 7.1%Not Specified8.7% (inaccuracy)
Source:[1][2]

Table 2: Performance of this compound in Urine

Analytical MethodAnalyte(s)Linearity (ng/mL)LLOQ (pg/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Accuracy (%RE) / Recovery (%)
GC-MSPGF-M0 - 100Not Specified3.2 - 6.0%7%99.1% (recovery)[3]
UPLC-MS/MS8-iso-PGF2α0.025 - 20Not SpecifiedNot SpecifiedNot SpecifiedAccurate and reliable
LC-MS-MS8-iso-PGF2α0.05 - 10178Not SpecifiedNot Specified79 - 90% (recovery)[4]
Source:[3][4][5]

Table 3: Performance of this compound in Other Matrices (Pharmaceuticals)

Analytical MethodAnalyte(s)Linearity (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy (%RE)
UHPLC-MS/MSDinoprost0.1 - 100.1< 5.0%< 5.0%
Source:[6]

The data consistently demonstrates that methods using this compound as an internal standard achieve excellent precision, with coefficients of variation (CV) generally below 15%, and high accuracy, with recovery and relative error values well within acceptable limits for bioanalytical method validation.

Experimental Protocols: A Closer Look

The successful application of this compound relies on robust experimental protocols. Below are detailed methodologies for sample preparation and analysis commonly employed for the quantification of prostaglandins.

Sample Preparation

Solid-Phase Extraction (SPE) for Plasma and Urine:

  • Sample Pre-treatment: Acidify plasma or urine samples to a pH of approximately 3.[2]

  • Internal Standard Spiking: Add a known amount of this compound solution to each sample.

  • SPE Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge with methanol followed by acidified water.[2][7]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a low-organic solvent mixture to remove interfering substances.

  • Elution: Elute the analytes and the internal standard with a high-organic solvent such as methanol or ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Tissue Homogenates:

  • Homogenization: Homogenize the tissue sample in a suitable buffer.

  • Internal Standard Spiking: Add this compound solution to the homogenate.

  • Extraction: Perform liquid-liquid extraction using an organic solvent like ethyl acetate.

  • Phase Separation: Centrifuge to separate the organic and aqueous phases.

  • Evaporation and Reconstitution: Transfer the organic layer, evaporate to dryness, and reconstitute the residue in the mobile phase.

Analytical Instrumentation and Conditions

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatographic Column: A C18 reversed-phase column is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small percentage of a modifier like formic acid or acetic acid to improve ionization.

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is the most common technique for prostaglandin analysis.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and this compound. For example, for 8-iso-PGF2α, the transition m/z 353 → 193 is often used, while for its d4-labeled internal standard, the transition is m/z 357 → 197.[5]

Visualizing the Workflow and Signaling Pathway

To further clarify the experimental process and the biological context of Dinoprost, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalMatrix Biological Matrix (Plasma, Urine, Tissue) Spiking Spike with This compound BiologicalMatrix->Spiking Extraction Extraction (SPE or LLE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Ratio to IS) MS_Detection->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: Experimental workflow for Dinoprost analysis.

G Dinoprost Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Physiological_Effects Physiological Effects Ca_Release->Physiological_Effects PKC_Activation->Physiological_Effects

References

Establishing Limits of Detection and Quantification for Dinoprost using Dinoprost-d4 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Dinoprost (Prostaglandin F2α), with a focus on establishing the limits of detection (LOD) and quantification (LOQ) using Dinoprost-d4 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is a critical component in modern analytical workflows, particularly in mass spectrometry-based methods, as it corrects for variability during sample preparation and analysis, leading to more accurate and precise results.

Comparison of Analytical Methods: LC-MS/MS vs. Immunoassay

The two most common techniques for the quantification of prostaglandins such as Dinoprost are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assays (ELISA). While both methods have their applications, LC-MS/MS, especially when paired with a deuterated internal standard like this compound, is generally considered the gold standard for its superior specificity and accuracy.[1]

FeatureLC-MS/MS with this compoundImmunoassay (ELISA)
Specificity High; directly measures the mass-to-charge ratio of Dinoprost, distinguishing it from structurally similar molecules.Lower; potential for cross-reactivity with other prostaglandins or metabolites, leading to overestimated results.[2]
Sensitivity High; capable of detecting and quantifying very low concentrations.Variable; generally less sensitive than modern LC-MS/MS methods.
Multiplexing Capable of simultaneously quantifying multiple prostaglandins in a single run.[1]Typically measures only one analyte per assay.
Matrix Effects Can be significant, but are effectively corrected by the use of a co-eluting stable isotope-labeled internal standard like this compound.Can be affected by sample matrix components, leading to interference.
Development Time Method development can be more time-consuming and requires specialized instrumentation.Commercially available kits are readily available, requiring less development time.
Cost per Sample Can be higher due to instrument and maintenance costs, but cost-effective for large batches.Generally lower for small numbers of samples.

Performance Data: Limits of Detection (LOD) and Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with a defined level of precision and accuracy.[3][4][5][6]

A study by Gmaj et al. (2023) developed and validated a UHPLC-MS/MS method for the determination of six prostaglandins, including Dinoprost, using this compound as an internal standard.[7][8] The reported limit of quantification (LOQ) for all analytes in this method was 0.1 µg/mL .[7] The limit of detection (LOD) was not explicitly stated in the abstract, but it is typically a fraction of the LOQ.

The following table summarizes the performance of this LC-MS/MS method. A direct, quantitative comparison with an alternative method like ELISA for Dinoprost is challenging to present without specific side-by-side experimental data. However, based on the known characteristics of the techniques, a qualitative comparison is provided.

ParameterUHPLC-MS/MS with this compoundImmunoassay (ELISA) for Dinoprost
Limit of Quantification (LOQ) 0.1 µg/mL[7]Typically in the low ng/mL to pg/mL range, but can be less specific.
**Linearity (R²) **> 0.997[7][8]Variable, typically good within the defined assay range.
Precision (%RSD) < 5.0%[7][8]Intra-assay precision is often <10%, inter-assay can be <15%.
Accuracy (%RE) < 5.0%[7]Can be affected by cross-reactivity.
Internal Standard This compoundNot typically used.

Experimental Protocol: UHPLC-MS/MS Method for Dinoprost Quantification

The following is a summary of the experimental protocol adapted from Gmaj et al. (2023) for the quantification of Dinoprost using this compound as an internal standard.[7][8]

1. Standard and Sample Preparation:

  • Working Standard Solutions: Prepare a series of working standard solutions of Dinoprost in methanol at concentrations ranging from 0.1 to 10 µg/mL.

  • Internal Standard Solution: Prepare a solution of this compound in methanol at a concentration of 1 µg/mL.

  • Sample Preparation: To 10 µL of the sample or standard, add 80 µL of methanol and 10 µL of the internal standard solution.

  • Centrifugation: Centrifuge the mixture at 13,500 rpm for 1 minute.

  • Transfer: Transfer the supernatant to a glass insert for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Analysis:

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer (QqQ-MS/MS).

  • Injection Volume: 2.0 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode for Dinoprost and this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Dinoprost: Monitor the transition from the precursor ion to a specific product ion.

    • This compound (Internal Standard): m/z 357.3 → 313.3[7]

3. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area ratio of Dinoprost to this compound against the concentration of the Dinoprost standards.

  • Determine the concentration of Dinoprost in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for LOD and LOQ Determination

The following diagram illustrates a typical workflow for establishing the LOD and LOQ of an analytical method.

LOD_LOQ_Workflow Workflow for LOD and LOQ Determination prep_blank Prepare Blank Samples (Matrix without analyte) analyze_blank Analyze Multiple Blank Samples prep_blank->analyze_blank prep_low_conc Prepare Low Concentration Spiked Samples (Near expected LOD) analyze_low_conc Analyze Multiple Spiked Samples prep_low_conc->analyze_low_conc calc_blank_sd Calculate Mean and Standard Deviation (SD) of Blank Signals analyze_blank->calc_blank_sd verify_loq Verify LOQ with Precision and Accuracy Studies analyze_low_conc->verify_loq calc_lod Calculate LOD (e.g., Mean_blank + 3.3 * SD_blank) calc_blank_sd->calc_lod calc_loq Calculate LOQ (e.g., Mean_blank + 10 * SD_blank or based on S/N ratio > 10) calc_blank_sd->calc_loq calc_loq->verify_loq

Caption: A generalized workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Dinoprost (PGF2α) Signaling Pathway

Dinoprost (Prostaglandin F2α) exerts its biological effects by binding to the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to various physiological responses. This compound, being a deuterated analog, is expected to follow the same signaling pathway as endogenous Dinoprost.

PGF2a_Signaling Simplified Dinoprost (PGF2α) Signaling Pathway PGF2a Dinoprost (PGF2α) or this compound FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq_protein Gq Protein FP_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Physiological_Response Physiological Response (e.g., Smooth Muscle Contraction) Ca_release->Physiological_Response PKC->Physiological_Response

Caption: Overview of the Dinoprost (PGF2α) signaling cascade initiated by binding to the FP receptor.

References

Safety Operating Guide

Safeguarding Health and Environment: A Comprehensive Guide to Dinoprost-d4 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Dinoprost-d4, ensuring the safety of laboratory personnel and the protection of our environment. Adherence to these protocols is critical for regulatory compliance and responsible scientific practice.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. General safety practices include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert substance like sand or vermiculite.[1] The contaminated absorbent must then be collected and disposed of as hazardous waste. Prevent any spillage from entering drains or watercourses.[1][3]

Waste Characterization and Regulatory Compliance

This compound, a deuterated analog of a prostaglandin, may be classified as hazardous waste due to its potential reproductive toxicity.[1][2][3] It is crucial to manage all materials that have come into contact with this compound as hazardous waste. Disposal in standard laboratory trash or via the sanitary sewer is strictly prohibited. The primary and recommended method for the final disposal of this type of waste is high-temperature incineration at a licensed and approved waste disposal facility.[2][3][4]

Disposal procedures must comply with all applicable local, regional, national, and international regulations.[2][4] It is essential to consult with your institution's Environmental Health and Safety (EHS) department to ensure adherence to specific institutional and local guidelines.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation at the Source:

Proper segregation of waste at the point of generation is the foundation of safe disposal.

Waste CategoryDescriptionRecommended Container
Bulk Chemical Waste Unused or expired this compound, solutions containing this compound, and grossly contaminated materials (e.g., spill cleanup materials).Black RCRA Hazardous Waste Container: A puncture-proof, leak-proof container with a secure lid, clearly labeled "Hazardous Waste" and specifying "this compound".
Trace Contaminated Sharps Needles, syringes, and other sharps that have been in contact with this compound.Yellow Chemotherapy Sharps Container: A puncture-resistant container with a restricted opening, specifically designated for chemotherapy or hazardous chemical sharps.
Trace Contaminated Labware Empty vials, pipette tips, and other labware with minimal residual contamination.Yellow Chemotherapy Waste Bag/Bin: A clearly labeled bag or bin for trace-contaminated materials.

2. Containerization and Labeling:

  • All waste containers must be in good condition, compatible with the waste, and securely sealed when not in use.

  • Label all containers clearly with "Hazardous Waste," the chemical name "this compound," and the name of the principal investigator or laboratory.

3. Waste Accumulation and Storage:

  • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

  • This area should be under the direct control of laboratory personnel and away from general laboratory traffic.

  • Ensure secondary containment by placing waste containers in a larger, chemically resistant container to mitigate potential leaks or spills.

4. Arranging for Final Disposal:

  • Do not overfill waste containers; seal them when they are approximately three-quarters full.

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • They will ensure the waste is transported to a permitted facility for appropriate treatment and disposal, typically high-temperature incineration.

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

Dinoprost_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation Decision cluster_containerization Containerization cluster_final Final Disposal start This compound Waste Generated is_bulk Bulk Chemical Waste? start->is_bulk is_sharp Contaminated Sharp? is_bulk->is_sharp No black_bin Black RCRA Hazardous Waste Container is_bulk->black_bin Yes is_trace Trace Contaminated Labware? is_sharp->is_trace No yellow_sharps Yellow Chemotherapy Sharps Container is_sharp->yellow_sharps Yes yellow_bin Yellow Chemotherapy Waste Bin is_trace->yellow_bin Yes ehs_pickup Arrange for EHS/Contractor Pickup black_bin->ehs_pickup yellow_sharps->ehs_pickup yellow_bin->ehs_pickup incineration High-Temperature Incineration at Licensed Facility ehs_pickup->incineration

Caption: Decision workflow for this compound waste segregation.

References

Safeguarding Your Research: Essential Protocols for Handling Dinoprost-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Dinoprost-d4. Adherence to these protocols is essential for ensuring personnel safety and maintaining a compliant laboratory environment. This compound, a deuterated form of a potent prostaglandin F2α analog, requires careful handling due to the pharmacological activity of the parent compound. The primary identified hazard is reproductive toxicity.[1][2][3]

Hazard Identification and Risk Assessment

Dinoprost, the parent compound of this compound, is classified as a reproductive toxin that may damage fertility or the unborn child.[1][2][3] It is also harmful if swallowed.[1][2][3] Due to its potency, an internal Occupational Exposure Limit (OEL) for Dinoprost has been set at 0.1 µg/m³, categorizing it as an Occupational Exposure Band 5 (OEB 5) compound.[4] All handling procedures must be designed to minimize the risk of inhalation, ingestion, and skin contact.

Quantitative Hazard Data

ParameterValueSpeciesReference
GHS Hazard Statements H360: May damage fertility or the unborn child. H302: Harmful if swallowed.N/A[1][2][3]
Signal Word DangerN/A[1][2][3]
Occupational Exposure Limit (OEL) 0.1 µg/m³ (OEB 5) (for Dinoprost)N/A[4]
LD50 (Oral) 500 mg/kgRat[2]
LD50 (Oral) 750 mg/kgMouse[2]
Subcutaneous TDLo 20 µg/kg/16D (Pregnant)Mouse[2]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is mandatory for all stages of handling this compound, from receiving to disposal.

Receiving and Storage
  • Verification: Upon receipt, verify the integrity of the container.

  • Storage: Store the compound in its original, tightly sealed container in a designated, locked freezer at -20°C.[5]

  • Labeling: The storage location must be clearly labeled with a "Potent Compound" warning sign.

Preparation and Weighing

This phase presents the highest risk of aerosol generation and exposure. Strict engineering controls are required.

  • Designated Area: All manipulations of solid this compound must be performed in a designated area, such as a certified chemical fume hood, a ventilated balance enclosure (VBE), or a glove box.

  • Personal Protective Equipment (PPE): Before entering the designated area, don the required PPE as detailed in the "Personal Protective Equipment" section below. Double gloving is mandatory.

  • Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Weighing Procedure:

    • Perform weighing within a VBE to minimize air turbulence and ensure accurate readings.

    • Use dedicated, disposable weighing boats and spatulas.

    • Employ a "wet-handling" or "wet-weighing" technique to minimize dust generation. This can be achieved by gently adding a small amount of the dissolution solvent to the weighing boat before adding the powder.

    • Handle the compound with slow, deliberate movements to avoid creating airborne particles.

    • Clean the balance and surrounding surfaces with a damp wipe immediately after weighing. Dispose of wipes as hazardous waste.

Dissolution and Use

This compound is often supplied as a solution in methyl acetate. If working with a solid form or changing the solvent, follow these steps.

  • Solvent Addition: Add the solvent to the weighed compound slowly to prevent splashing.

  • Mixing: Cap the vial securely and mix by gentle vortexing or inversion. If sonication is required, it must be performed within the fume hood.

  • Handling Solutions: Always handle solutions of this compound within a chemical fume hood. Use positive displacement pipettes or dedicated standard pipettes to prevent contamination.

Spill Response
  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or outside of a containment device, evacuate the immediate area.

  • Small Spills (inside fume hood):

    • Wearing appropriate PPE, cover the spill with absorbent material.

    • Gently collect the absorbed material and contaminated items into a designated hazardous waste bag.

    • Clean the spill area with soap and water, followed by a 70% ethanol solution. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills: Contact your institution's Environmental Health and Safety (EHS) department immediately.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the final barrier of protection and is not a substitute for proper engineering controls.

  • Body Protection: A disposable, solid-front gown with tight-fitting knit cuffs. A chemical-resistant apron should be worn over the gown.

  • Eye and Face Protection: Chemical splash goggles and a full-face shield are required when handling the powder or solutions.

  • Gloves: Double gloving is mandatory.

    • Inner Glove: Nitrile.

    • Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves are recommended. Chemical resistance charts indicate that nitrile has limited suitability for prolonged contact with methyl acetate, so gloves should be changed immediately if contamination is suspected.[6][7][8]

    • Glove Change Frequency: Change outer gloves every 30-60 minutes or immediately upon contamination. Remove gloves using the proper technique to avoid skin contact.

  • Respiratory Protection: For weighing powders outside of a VBE or glove box, or if there is a risk of aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) is required.

Handling Workflow Diagram

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Full PPE (Double Gloves, Gown, Goggles, Face Shield) Enter_Hood Enter Designated Area (Fume Hood / VBE) Don_PPE->Enter_Hood Equilibrate Equilibrate Compound to Room Temp Enter_Hood->Equilibrate Weigh Weigh Powder (Wet-Handling Technique) Equilibrate->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill Event Weigh->Spill Use Perform Experiment Dissolve->Use Decontaminate Decontaminate Surfaces & Equipment Use->Decontaminate Post-Experiment Use->Spill Segregate_Waste Segregate All Waste (Solid & Liquid) Decontaminate->Segregate_Waste Dispose Dispose as Hazardous Waste Segregate_Waste->Dispose Doff_PPE Doff PPE in Designated Area Dispose->Doff_PPE Spill_Response Follow Spill Response Protocol Spill->Spill_Response Spill_Response->Decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste. Never dispose of this material down the drain or in the regular trash.[9]

Waste Segregation
  • Solid Waste: All contaminated solid materials (e.g., gloves, gowns, weigh boats, pipette tips, paper towels, empty vials) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions and the first rinse of any contaminated glassware must be collected in a dedicated, labeled, and sealed hazardous liquid waste container. The container must be chemically compatible with the solvents used.

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a designated, puncture-resistant sharps container for hazardous chemical waste.

Container Management
  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and any other components of the waste stream (e.g., solvents).

  • Storage: Waste containers should be kept closed except when adding waste and stored in a designated satellite accumulation area within or near the laboratory.

Final Disposal
  • Vendor Pickup: Arrange for the pickup of all hazardous waste through your institution's EHS department or a licensed hazardous waste disposal vendor.

  • Method: The standard method of destruction for this type of pharmaceutical waste is high-temperature incineration.[10][11]

  • Documentation: Retain all waste manifests and certificates of destruction as required by institutional and regulatory policies.

By adhering to these stringent protocols, you can ensure a safe and compliant research environment when working with the potent compound this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dinoprost-d4
Reactant of Route 2
Dinoprost-d4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.